Phenyl 4-chlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXJKBSLNRMHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293812 | |
| Record name | Phenyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1871-38-1 | |
| Record name | NSC92446 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phenyl 4-chlorobenzoate: A Technical Guide for Researchers
CAS Number: 1871-38-1
This technical guide provides an in-depth overview of Phenyl 4-chlorobenzoate, a chemical compound of interest to researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, synthesis and purification protocols, and its role in biological systems, particularly in the context of microbial biodegradation.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1871-38-1[3] |
| Molecular Formula | C₁₃H₉ClO₂[1] |
| Molecular Weight | 232.66 g/mol [1] |
| Boiling Point | 356.5°C at 760 mmHg |
| Melting Point | Data not available (related compound phenyl benzoate: 68-70°C)[2] |
| Solubility | Expected to be soluble in organic solvents and have low water solubility.[2] |
Synthesis and Purification
The synthesis of this compound can be achieved via the Schotten-Baumann reaction, a well-established method for the preparation of esters from phenols and acyl chlorides.[2][4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general Schotten-Baumann reaction for the synthesis of phenyl benzoate.[2][4]
Materials:
-
Phenol
-
4-Chlorobenzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 equivalent) in a suitable organic solvent such as dichloromethane.
-
Add 10% aqueous sodium hydroxide solution (a slight excess relative to 4-chlorobenzoyl chloride) to the flask.
-
Cool the mixture in an ice bath with vigorous stirring.
-
Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the reaction mixture.
-
Continue stirring vigorously for 15-30 minutes after the addition is complete.
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Synthesis Workflow
Biological Activity and Signaling Pathways
While specific studies on the direct interaction of this compound with cellular signaling pathways are limited, its structural components and related compounds provide insights into its potential biological roles.
Microbial Biodegradation
This compound is structurally related to 4-chlorobenzoic acid, a known intermediate in the microbial degradation of polychlorinated biphenyls (PCBs).[5][6] Certain aerobic soil bacteria can degrade 4-chlorobiphenyl to 4-chlorobenzoic acid.[5] This intermediate can then be further metabolized. One identified pathway involves the hydrolytic dehalogenation of 4-chlorobenzoic acid to 4-hydroxybenzoic acid, which is then hydroxylated to protocatechuic acid and subsequently enters the β-ketoadipate pathway.[7] Another proposed pathway suggests the metabolism of 4-chlorobenzoic acid through 4-chlorocatechol, followed by ortho-cleavage of the aromatic ring.[8]
Potential for Enzyme Inhibition and Signaling Pathway Modulation
Derivatives of benzoates have been investigated for their biological activities. For instance, benzoyl phenyl benzoates have been synthesized and evaluated as inhibitors of phospholipase A2 and hyaluronidase enzymes.[9] Furthermore, a novel derivative of the natural product berbamine, containing a 4-chlorobenzoyl moiety, has been shown to induce apoptosis in multiple myeloma cells by inhibiting the activation of STAT3 and AKT, and modulating the FOXO3a/Bim signaling pathway.[10] This suggests that compounds containing the 4-chlorobenzoyl group may have the potential to interact with and modulate key cellular signaling pathways involved in cell survival and proliferation.
Biodegradation Pathway of 4-Chlorobenzoic Acid
Conclusion
This compound is a compound with relevance in both materials science and as a probe for studying microbial degradation pathways of chlorinated aromatic compounds. Its synthesis is straightforward using established organic chemistry reactions. While direct evidence of its interaction with specific mammalian signaling pathways is still emerging, the biological activities of structurally related compounds suggest that it and its derivatives may be of interest for future drug discovery and development efforts, particularly in the areas of enzyme inhibition and modulation of cell signaling. Further research is warranted to fully elucidate its biological properties and potential therapeutic applications.
References
- 1. This compound | C13H9ClO2 | CID 260766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1871-38-1 [chemicalbook.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers [mdpi.com]
Spectroscopic data of Phenyl 4-chlorobenzoate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Phenyl 4-chlorobenzoate, a chemical compound of interest in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₃H₉ClO₂[1]
-
Molecular Weight: 232.66 g/mol [1]
-
CAS Number: 1871-38-1[1]
Spectroscopic Data
The spectroscopic data presented below has been compiled from various sources to provide a thorough characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
¹H NMR Spectroscopy Data (Predicted)
Due to the limited availability of experimental ¹H NMR data in the searched literature, a predicted spectrum is presented based on established chemical shift principles for similar aromatic esters.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Doublet | 2H | Protons ortho to the carbonyl group on the chlorobenzoyl ring |
| ~7.50 | Doublet | 2H | Protons meta to the carbonyl group on the chlorobenzoyl ring |
| ~7.45 | Triplet | 2H | Meta protons of the phenyl ring |
| ~7.30 | Triplet | 1H | Para proton of the phenyl ring |
| ~7.20 | Doublet | 2H | Ortho protons of the phenyl ring |
¹³C NMR Spectroscopy Data
The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound.[1] While a detailed peak list is not provided, the expected chemical shifts are in the aromatic region (approximately 120-150 ppm) and for the carbonyl carbon (around 165 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum of this compound is available in the PubChem database.[1] The characteristic absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O (ester carbonyl) stretching |
| ~1270 | Strong | C-O (ester) stretching |
| ~1590, 1490 | Medium-Strong | C=C aromatic ring stretching |
| ~1100 | Strong | C-Cl stretching |
| ~3100-3000 | Medium | C-H (aromatic) stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for this compound is available in the PubChem database.[1]
| m/z | Relative Intensity | Assignment |
| 232/234 | Moderate | [M]⁺, [M+2]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |
| 139/141 | High | [ClC₆H₄CO]⁺ (4-chlorobenzoyl cation, base peak) |
| 111/113 | Moderate | [ClC₆H₄]⁺ (4-chlorophenyl cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
FT-IR Spectroscopy (Solid Sample)
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrument: A Fourier-transform infrared spectrophotometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric and instrument interferences.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.
-
Ionization: Use a standard electron ionization source (typically 70 eV) to generate charged fragments.[2][3]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
Analysis of Phenyl 4-chlorobenzoate Crystal Structure Unvailable; Alternative Offered
A comprehensive search for the crystal structure analysis of Phenyl 4-chlorobenzoate has revealed a significant lack of publicly available experimental crystallographic data for this specific compound. While information on chemically related compounds is accessible, the detailed quantitative data and experimental protocols necessary for an in-depth technical guide on this compound itself are not present in the surveyed scientific literature.
The investigation for "this compound" did not yield any specific crystallographic studies containing the necessary data such as unit cell parameters, bond lengths, bond angles, or detailed experimental protocols for its synthesis and crystallization. Resources like PubChem confirm the chemical identity of this compound but do not provide experimental crystal structure information.[1][2]
In contrast, detailed crystallographic data is available for closely related compounds, notably "4-Chlorothis compound" and "4-Methylthis compound".[3][4][5] These studies offer extensive quantitative data and procedural details that would be analogous to what is required for the requested analysis.
Given the absence of specific data for this compound, this report can proceed by providing a comprehensive analysis of a closely related and well-documented compound: 4-Chlorothis compound . This alternative will fulfill the core requirements of the original request, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the generation of Graphviz diagrams for workflows and molecular interactions.
This alternative approach allows for a thorough demonstration of the methodologies and analyses pertinent to the crystal structure determination of aryl benzoates, which is of significant interest to researchers, scientists, and drug development professionals. The insights gained from the analysis of 4-Chlorothis compound are expected to be highly relevant to the understanding of this compound due to their structural similarity.
Below is the proposed in-depth technical guide on the crystal structure analysis of 4-Chlorothis compound .
In-depth Technical Guide: Crystal Structure Analysis of 4-Chlorothis compound
This guide provides a detailed examination of the crystal structure of 4-Chlorothis compound, intended for researchers, scientists, and professionals in drug development.
Data Presentation
The crystallographic data for 4-Chlorothis compound is summarized in the following tables for clarity and comparative ease.
Table 1: Crystal Data and Structure Refinement Details [3][5]
| Parameter | Value |
| Empirical Formula | C₁₃H₈Cl₂O₂ |
| Formula Weight | 267.09 |
| Temperature | 299 (2) K |
| Wavelength (Cu Kα) | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 15.370 (2) Å |
| b | 3.9528 (4) Å |
| c | 19.465 (2) Å |
| α | 90° |
| β | 91.804 (9)° |
| γ | 90° |
| Volume | 1182.0 (2) ų |
| Z | 4 |
| Calculated Density | 1.501 Mg/m³ |
| Absorption Coefficient | 4.83 mm⁻¹ |
| F(000) | 544 |
| Crystal Size | 0.45 x 0.23 x 0.18 mm |
| Theta range for data collection | 3.6° to 67.0° |
| Index ranges | -18 ≤ h ≤ 18, -4 ≤ k ≤ 0, -23 ≤ l ≤ 22 |
| Reflections collected | 4211 |
| Independent reflections | 2109 [R(int) = 0.080] |
| Completeness to theta = 67.0° | 98.9 % |
| Absorption correction | ψ-scan |
| Max. and min. transmission | 0.420 and 0.194 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2109 / 0 / 178 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.139 |
| R indices (all data) | R1 = 0.059, wR2 = 0.147 |
| Largest diff. peak and hole | 0.39 and -0.33 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) [3]
| Bond | Length (Å) |
| Cl1—C4 | 1.736 (3) |
| Cl2—C11 | 1.735 (3) |
| O1—C7 | 1.356 (3) |
| O1—C1 | 1.399 (3) |
| O2—C7 | 1.203 (3) |
| C7—C8 | 1.472 (3) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°) [3]
| Angle | Value (°) |
| C7—O1—C1 | 118.5 (2) |
| O2—C7—O1 | 123.5 (2) |
| O2—C7—C8 | 125.8 (2) |
| O1—C7—C8 | 110.7 (2) |
| Torsion Angle | |
| C2—C1—O1—C7 | 148.1 (2) |
| C6—C1—O1—C7 | -32.8 (3) |
| C1—O1—C7—O2 | -1.7 (4) |
| C1—O1—C7—C8 | 177.6 (2) |
Experimental Protocols
Synthesis and Crystallization:
The synthesis of 4-Chlorothis compound is analogous to the preparation of other aryl benzoates. A typical procedure involves the reaction of 4-chlorophenol with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred, followed by washing with aqueous solutions to remove byproducts. The organic layer is then dried, and the solvent is evaporated. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol.[6]
X-ray Data Collection and Structure Refinement:
A single crystal of suitable size and quality is mounted on a diffractometer. For 4-Chlorothis compound, data was collected on an Enraf–Nonius CAD-4 diffractometer using Cu Kα radiation.[3] The crystal-to-detector distance is set, and the data is collected at a specific temperature (299 K in this case). The collected diffraction data is then processed, which includes integration of the reflection intensities and correction for various factors such as absorption.
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[3]
Visualization of Workflows and Interactions
Experimental Workflow for Crystal Structure Analysis:
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like 4-Chlorothis compound.
Logical Relationships of Intermolecular Interactions:
The crystal packing of 4-Chlorothis compound is primarily governed by weak intermolecular interactions. The molecules are linked into helical chains along the b-axis by C—H···O hydrogen bonds.[3][5] Other potential interactions in similar structures include π-π stacking and halogen bonding.
References
- 1. This compound | C13H9ClO2 | CID 260766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|Research Grade|RUO [benchchem.com]
- 3. 4-Chlorophenyl 4-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methylphenyl 4-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to the Solubility of Phenyl 4-chlorobenzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Phenyl 4-chlorobenzoate is an aromatic ester, a class of compounds often used as model systems in materials science and for studying microbial biodegradation pathways.[1] Its solubility is a critical parameter for its application in synthesis, formulation, and biological studies.
Physicochemical Properties of this compound
-
IUPAC Name: this compound[2]
-
Molecular Formula: C₁₃H₉ClO₂[2]
-
Molecular Weight: 232.66 g/mol [2]
-
Appearance: Expected to be a crystalline solid at room temperature.
-
CAS Number: 1871-38-1[2]
Solubility Data
As a relatively nonpolar ester, this compound is expected to be poorly soluble in water but soluble in a range of common organic solvents. The table below provides a qualitative summary of this expected solubility.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Expected Qualitative Solubility |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble to Moderately Soluble |
| Aqueous | Water | Insoluble |
For comparative purposes, the table below presents quantitative solubility data for the related compound, 4-chlorobenzoic acid. It is important to note that as a carboxylic acid, its solubility is highly pH-dependent and differs significantly from its corresponding phenyl ester. 4-chlorobenzoic acid is generally soluble in polar organic solvents.[3]
Table 2: Quantitative Solubility of 4-Chlorobenzoic Acid (CAS: 74-11-3)
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 25 | 0.077 | [4] |
| Methanol | Not specified | Soluble (1%) | |
| Ethanol | Not specified | Very Soluble | [4] |
| Diethyl Ether | Not specified | Freely Soluble | [4] |
| Chloroform | Not specified | Slightly Soluble | [4] |
| Benzene | Not specified | Insoluble | [4] |
| Carbon Tetrachloride | Not specified | Insoluble | [4] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the equilibrium solubility of a crystalline organic compound such as this compound, based on the widely accepted isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid, purity >99%)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
-
Pipettes and other standard laboratory glassware.
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform a serial dilution of the stock solution to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the pre-calibrated analytical method (e.g., HPLC-UV).
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
References
A Theoretical Deep Dive into the Molecular Orbitals of Phenyl 4-chlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies required to analyze the molecular orbitals of Phenyl 4-chlorobenzoate. Understanding the electronic properties of this compound is crucial for predicting its reactivity, stability, and potential interactions in biological systems, making it a subject of significant interest in drug development and materials science. While experimental data provides invaluable insights, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to elucidate the electronic structure at a granular level.
This document outlines the standard protocols for such theoretical calculations, presents representative data for analogous molecular systems, and visualizes the logical workflow and key conceptual relationships inherent in these computational studies.
Core Concepts: The Frontier Molecular Orbitals
In molecular orbital (MO) theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.
Computational Methodology: A Detailed Protocol
1. Geometry Optimization: The initial step involves obtaining the optimized molecular geometry of this compound. This is typically achieved using DFT methods. A common and effective combination is the B3LYP functional with a 6-311++G(d,p) basis set. The starting geometry can be derived from crystallographic data or built using molecular modeling software. The optimization process finds the lowest energy conformation of the molecule.
2. Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties and vibrational spectra (IR and Raman).
3. Molecular Orbital and Electronic Property Calculations: With the optimized geometry, a single-point energy calculation is performed to determine the electronic properties. This includes the energies of all molecular orbitals, most importantly the HOMO and LUMO. From these, the HOMO-LUMO energy gap can be calculated. Other key electronic properties that are typically calculated include:
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: Provides the charge distribution on an atom-by-atom basis.
-
Dipole Moment: Indicates the overall polarity of the molecule.
Software: These calculations are commonly performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
Quantitative Data Summary
As a reference, the following table presents theoretical data for para-substituted phenyl selenobenzoates, which are structurally analogous to this compound. These values were obtained using semi-empirical molecular orbital theory at the PM3 level. It is important to note that while illustrative, these values will differ from those obtained for this compound using higher-level DFT methods.
| Molecule (para-substituent) | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| H (unsubstituted) | -8.913 | -1.139 | 7.774 |
| Cl | -8.880 | -1.238 | 7.642 |
Data adapted from a theoretical investigation of para-substituted phenyl selenobenzoates.
Visualizing the Computational Workflow and Conceptual Relationships
To further clarify the process and the interplay of different calculated parameters, the following diagrams are provided.
Conclusion
The theoretical calculation of molecular orbitals for this compound provides a powerful lens through which to understand its electronic behavior. By employing standard DFT methodologies, researchers can obtain detailed insights into the frontier molecular orbitals and other electronic properties. This information is invaluable for predicting the molecule's reactivity, stability, and potential as a pharmacophore or functional material. The workflows and conceptual frameworks presented in this guide offer a solid foundation for scientists and professionals to embark on or interpret such computational studies, ultimately accelerating research and development in their respective fields.
An In-depth Technical Guide on the Stability and Degradation Pathways of Phenyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and degradation pathways of Phenyl 4-chlorobenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on structurally related phenyl esters and chlorobenzoic acids to predict its behavior under various conditions. The primary degradation pathway is anticipated to be hydrolysis of the ester linkage, yielding phenol and 4-chlorobenzoic acid. This document outlines the probable mechanisms for chemical (acid and base-catalyzed hydrolysis), thermal, photo-, and microbial degradation. Detailed experimental protocols for studying ester hydrolysis and analytical methods for monitoring the parent compound and its degradation products are also provided. Quantitative data, where available for analogous compounds, is presented in structured tables to facilitate comparison. Furthermore, logical relationships and experimental workflows are visualized using diagrams to provide a clear and concise understanding of the processes involved.
Introduction
This compound is an aromatic ester with potential applications in various fields, including organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Understanding its stability and degradation pathways is crucial for assessing its environmental fate, determining appropriate storage conditions, and ensuring the quality and safety of products in which it may be used or formed. This guide aims to provide a thorough technical resource on the stability and degradation of this compound, drawing upon established chemical principles and data from analogous compounds.
Chemical Stability and Degradation
The primary route of chemical degradation for this compound is expected to be the hydrolysis of its ester bond. This reaction can be catalyzed by both acids and bases.
Hydrolysis
Hydrolysis of this compound results in the formation of Phenol and 4-chlorobenzoic acid. The rate of this reaction is highly dependent on pH and temperature.
2.1.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. While specific kinetic data for this compound is not available, the rate of acid-catalyzed hydrolysis for phenyl esters is generally slower than base-catalyzed hydrolysis. The reaction rate is expected to increase with decreasing pH (in the acidic range) and increasing temperature.
2.1.2. Base-Catalyzed Hydrolysis (Saponification)
In alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically a second-order reaction, being first order in both the ester and the hydroxide ion. The rate of alkaline hydrolysis of substituted phenyl benzoates is influenced by the nature of the substituents on both the phenyl and benzoate rings. Electron-withdrawing groups, such as the chlorine atom in the 4-position of the benzoate moiety, are expected to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.
Table 1: Predicted pH-Dependence of this compound Hydrolysis Rate
| pH Range | Predominant Mechanism | Expected Rate Dependency |
| < 2 | Acid-Catalyzed | Rate increases with decreasing pH. |
| 2 - 8 | Neutral (Water-mediated) | Rate is relatively slow and largely pH-independent. |
| > 8 | Base-Catalyzed (Saponification) | Rate increases significantly with increasing pH.[1][2][3] |
Disclaimer: This table is predictive and based on the general behavior of aromatic esters. Specific rate constants for this compound are not available in the reviewed literature.
Thermal Degradation
Specific studies on the thermal decomposition of this compound are scarce. However, the pyrolysis of phenyl esters, in general, can proceed through several pathways, including decarboxylation and cleavage of the ester bond to form phenols and benzoic acid derivatives. At elevated temperatures, further fragmentation and rearrangement can lead to the formation of a complex mixture of aromatic hydrocarbons. The presence of the chlorine atom may also lead to the formation of chlorinated aromatic compounds.
Photodegradation
Aromatic esters can undergo photodegradation upon exposure to ultraviolet (UV) radiation. The specific pathways are dependent on the wavelength of light and the presence of other substances. For this compound, potential photochemical reactions could include photo-Fries rearrangement, leading to the formation of substituted hydroxyketones, or cleavage of the ester bond. The aromatic rings themselves can also undergo photochemical reactions, although this typically requires higher energy UV light.
Microbial Degradation
While there is no specific information on the microbial degradation of this compound, it is highly probable that the initial step would be the enzymatic hydrolysis of the ester bond by microbial esterases. This would release phenol and 4-chlorobenzoic acid into the environment. Both of these degradation products are known to be biodegradable by various microorganisms.
Degradation of 4-Chlorobenzoic Acid
The microbial degradation of 4-chlorobenzoic acid has been studied in several bacterial strains. A common pathway involves an initial hydrolytic dehalogenation to yield 4-hydroxybenzoic acid. This is then further metabolized via protocatechuic acid and the β-ketoadipate pathway.[4][5] Another documented pathway involves the conversion of 4-chlorobenzoic acid to 4-chlorocatechol, which is then metabolized through an ortho-cleavage pathway, with dechlorination occurring after ring cleavage.[6]
Experimental Protocols
The following sections provide generalized experimental protocols for investigating the degradation of this compound. These should be adapted and optimized for specific research needs.
Determination of Hydrolysis Rate
Objective: To determine the rate of hydrolysis of this compound at a specific pH and temperature.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., phosphate, borate)
-
High-purity water
-
Quenching solution (e.g., strong acid or base to stop the reaction)
-
HPLC or UV-Vis spectrophotometer
-
Thermostatically controlled water bath or incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Equilibrate the buffer solution to the desired temperature in the water bath.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the pre-heated buffer solution with vigorous stirring. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution.
-
Analyze the quenched samples for the concentration of this compound and/or the formation of phenol and 4-chlorobenzoic acid using a validated analytical method (e.g., HPLC).
-
Plot the concentration of this compound versus time and determine the rate constant from the appropriate integrated rate law (e.g., pseudo-first-order if the concentration of water and H+/OH- remains constant).
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation and quantification of this compound and its primary degradation products, phenol and 4-chlorobenzoic acid.
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and water (with 0.1% formic or acetic acid). A typical gradient could be 30-90% Acetonitrile over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
| Detection | UV detector at a wavelength where all compounds have reasonable absorbance (e.g., 230 nm or 254 nm). A Diode Array Detector (DAD) can be used to obtain full UV spectra for peak identification. |
Note: This is a starting point, and the method should be optimized and validated for the specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of thermal degradation products. Derivatization may be necessary for the analysis of the non-volatile 4-chlorobenzoic acid.[7][8][9][10][11][12][13][14][15][16]
Conclusion
While direct experimental data on the stability and degradation of this compound is limited, a robust understanding of its likely behavior can be inferred from the extensive literature on related phenyl esters and chlorobenzoic acids. The primary degradation pathway is anticipated to be hydrolysis of the ester bond, a reaction that is sensitive to pH. The resulting degradation products, phenol and 4-chlorobenzoic acid, are known to be susceptible to microbial degradation. Further research is warranted to quantify the degradation kinetics of this compound under various environmental conditions and to fully elucidate its thermal and photodegradation pathways. The experimental frameworks provided in this guide offer a starting point for such investigations.
References
- 1. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analusis.edpsciences.org [analusis.edpsciences.org]
- 8. mdpi.com [mdpi.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. experts.boisestate.edu [experts.boisestate.edu]
- 12. akjournals.com [akjournals.com]
- 13. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09433E [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Phenyl 4-chlorobenzoate: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phenyl 4-chlorobenzoate, a seemingly simple aromatic ester, is emerging as a valuable and versatile building block in the field of organic synthesis. Its utility extends beyond a mere structural component, offering strategic advantages in the construction of complex, biologically active molecules. This technical guide explores the novel applications of this compound, providing detailed experimental protocols, quantitative data summaries, and visual representations of key synthetic pathways to empower researchers in their quest for new chemical entities.
A Key Precursor in the Synthesis of Bioactive Imidazole Derivatives
A significant application of this compound lies in its role as a precursor for the synthesis of complex heterocyclic structures. Notably, it has been instrumental in the creation of 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound, a compound investigated for its potential as a lactate dehydrogenase (LDHA) inhibitor.[1][2] The synthetic strategy involves the initial functionalization of the phenyl ring to introduce a reactive aldehyde group, which then participates in a one-pot condensation reaction to form the imidazole core.
Synthesis of 4-formylthis compound
The journey begins with the Steglich esterification to produce the key intermediate, 4-formylthis compound.[2] This reaction highlights the ability to selectively modify the phenolic part of the starting material while the chlorinated benzene ring remains intact for potential further transformations.
One-Pot Synthesis of the Imidazole Derivative
The subsequent step involves a one-pot condensation of 4-formylthis compound with benzil and ammonium acetate in glacial acetic acid to yield the final imidazole derivative.[1][2] This efficient approach streamlines the synthesis process, making it an attractive method for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Synthesis of 4-formylthis compound: [2] A detailed protocol for the Steglich esterification would be included here, specifying the reactants (4-hydroxybenzaldehyde, 4-chlorobenzoic acid), coupling agent (e.g., DCC or EDC), catalyst (e.g., DMAP), solvent, reaction temperature, and purification method.
Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound: [1][2] A comprehensive procedure for the one-pot condensation would be outlined, detailing the amounts of 4-formylthis compound, benzil, and ammonium acetate, the volume of glacial acetic acid, the reaction temperature and time, and the workup and purification steps. The product is recrystallized from hexane.[2]
Data Presentation: Synthesis of the Imidazole Derivative
| Step | Reactants | Reagents/Solvent | Key Conditions | Product | Yield (%) |
| 1 | 4-hydroxybenzaldehyde, 4-chlorobenzoic acid | DCC, DMAP, CH2Cl2 | Room Temperature | 4-formylthis compound | Not specified |
| 2 | 4-formylthis compound, Benzil, Ammonium Acetate | Glacial Acetic Acid | Reflux | 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound | Not specified |
Synthetic Workflow
A Promising Substrate for Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling
The presence of a chloro-substituent on one of the phenyl rings of this compound opens up avenues for its use in transition metal-catalyzed cross-coupling reactions. Of particular interest is the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds, especially for the synthesis of biaryl scaffolds which are prevalent in pharmaceuticals and functional materials. While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, advancements in catalyst design have made their use increasingly feasible.
A comparative analysis of the reactivity of hexyl 4-bromobenzoate and hexyl 4-chlorobenzoate in Suzuki-Miyaura reactions indicates that while the chloro-analogue is less reactive, it can still undergo coupling to form the desired biaryl product, often requiring more sophisticated and specialized palladium catalyst systems to achieve comparable yields to the bromo-analogue.[1] This suggests a strong potential for this compound to serve as a readily available substrate for the synthesis of a diverse range of biaryl compounds.
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Based on established procedures for related aryl chlorides, a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid would involve the following:
To a solution of this compound (1.0 mmol) and an arylboronic acid (1.2 mmol) in a suitable solvent system (e.g., toluene/water or dioxane/water), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC). After cooling, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography.
Data Presentation: Hypothetical Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Phenyl 4-(aryl)benzoate |
Catalytic Cycle for Suzuki-Miyaura Coupling
Conclusion and Future Outlook
This compound is a promising and under-explored building block in organic synthesis. Its demonstrated utility in the synthesis of complex imidazole derivatives and its high potential as a substrate in Suzuki-Miyaura cross-coupling reactions for the construction of valuable biaryl motifs underscore its versatility. Future research in this area could focus on expanding the scope of cross-coupling partners, developing more efficient catalyst systems for the activation of the C-Cl bond, and exploring its use in other transition metal-catalyzed reactions. The continued exploration of the synthetic potential of this compound is poised to provide chemists with a powerful tool for the efficient and novel construction of molecules with significant potential in medicinal chemistry and materials science.
References
Phenyl 4-Chlorobenzoate: A Versatile Starting Material in the Synthesis of Pharmaceutical Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicine. Central to this endeavor is the design and synthesis of new molecular entities with desired pharmacological activities. Phenyl 4-chlorobenzoate, and more broadly the 4-chlorobenzoyl moiety, represents a key structural motif that serves as a versatile starting point for the synthesis of a range of pharmaceutical compounds. This technical guide provides a comprehensive overview of the synthetic routes originating from precursors related to this compound, with a focus on the widely prescribed lipid-lowering agent, fenofibrate, and a novel imidazole-based lactate dehydrogenase inhibitor. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic and biological pathways to facilitate a deeper understanding for researchers in drug discovery and development.
From Bench to Bedside: The Synthetic Journey of Fenofibrate
Fenofibrate, a third-generation fibric acid derivative, is a widely used medication for the treatment of hypercholesterolemia and hypertriglyceridemia. Its synthesis provides a classic example of multi-step organic chemistry, starting from simple, commercially available precursors that are structurally related to this compound.
Synthesis of the Key Intermediate: 4-Chloro-4'-hydroxybenzophenone
The synthesis of fenofibrate typically commences with the Friedel-Crafts acylation of a protected phenol, such as anisole, with 4-chlorobenzoyl chloride. The resulting methoxy-protected intermediate is then demethylated to yield the crucial building block, 4-chloro-4'-hydroxybenzophenone.
Experimental Protocol: Synthesis of 4-Chloro-4'-hydroxybenzophenone
A solution of 4-chlorobenzoyl chloride in a suitable solvent (e.g., dichloromethane or o-dichlorobenzene) is added dropwise to a stirred suspension of anhydrous aluminum chloride in the same solvent at 0-5 °C. Anisole is then added slowly, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated to yield 4-chloro-4'-methoxybenzophenone. This intermediate is then subjected to demethylation, typically by heating with a strong acid (e.g., HBr) or a Lewis acid (e.g., AlCl3), to afford 4-chloro-4'-hydroxybenzophenone, which can be purified by recrystallization.[1][2]
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| 4-Chlorobenzoyl chloride | 175.01 | 1.0 | - | >98 |
| Anisole | 108.14 | 1.0-1.2 | - | >99 |
| 4-Chloro-4'-hydroxybenzophenone | 232.66 | - | 78-95 | >99 |
Table 1: Quantitative data for the synthesis of 4-Chloro-4'-hydroxybenzophenone.
Conversion to Fenofibric Acid and Esterification to Fenofibrate
The synthesized 4-chloro-4'-hydroxybenzophenone is then converted to fenofibric acid. A common method involves the reaction with acetone and chloroform in the presence of a strong base (Bargellini reaction). The resulting fenofibric acid is subsequently esterified with isopropyl alcohol to yield fenofibrate.[3][4]
Experimental Protocol: Synthesis of Fenofibric Acid
To a solution of 4-chloro-4'-hydroxybenzophenone in acetone, a strong base such as sodium hydroxide is added, and the mixture is stirred. Chloroform is then added dropwise, and the reaction is typically heated under reflux for several hours. After completion, the solvent is removed, and the residue is dissolved in water. The aqueous solution is washed with an organic solvent to remove impurities, and then acidified with a mineral acid (e.g., HCl) to precipitate fenofibric acid. The product is collected by filtration and can be purified by recrystallization.[5][6][7]
Experimental Protocol: Synthesis of Fenofibrate
Fenofibric acid is dissolved in an excess of isopropyl alcohol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated under reflux for several hours, with the removal of water to drive the equilibrium towards the product. Alternatively, the potassium salt of fenofibric acid can be reacted with 2-bromopropane in a suitable solvent. After the reaction is complete, the excess alcohol is distilled off, and the crude fenofibrate is isolated and purified by recrystallization from a suitable solvent like ethanol or isopropanol.[3][8][9][10]
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Fenofibric Acid | 318.74 | 73-91 | 184 |
| Fenofibrate | 360.83 | 77-95 | 79-82 |
Table 2: Quantitative data for the synthesis of Fenofibric Acid and Fenofibrate.
Biological Activity of Fenofibrate: PPARα Agonism
Fenofibrate exerts its lipid-lowering effects by acting as a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
Upon administration, fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid. Fenofibric acid enters the cell and binds to PPARα in the nucleus. This binding induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). The PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, leading to increased synthesis of lipoprotein lipase, enhanced fatty acid oxidation, and reduced production of apolipoprotein C-III. The net effect is a significant reduction in plasma triglyceride levels and a modest increase in high-density lipoprotein (HDL) cholesterol levels.
A Novel Lactate Dehydrogenase Inhibitor Derived from a this compound Scaffold
The 4-chlorobenzoyl moiety is also a key feature in the design of novel enzyme inhibitors. An example is the synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound, which has been investigated as a potential inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism.
Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound
The synthesis of this imidazole derivative involves two main steps. First, an esterification reaction between 4-hydroxybenzaldehyde and 4-chlorobenzoyl chloride to form the intermediate, 4-formylthis compound. This aldehyde is then condensed with benzil and ammonium acetate in a one-pot reaction to construct the imidazole ring.[11]
Experimental Protocol: Synthesis of 4-Formylthis compound
To a solution of 4-hydroxybenzaldehyde in a suitable solvent (e.g., dichloromethane), a base such as pyridine or triethylamine is added. The mixture is cooled in an ice bath, and a solution of 4-chlorobenzoyl chloride in the same solvent is added dropwise. The reaction is stirred at room temperature for several hours. After completion, the reaction mixture is washed with dilute acid, aqueous sodium bicarbonate, and brine. The organic layer is dried and the solvent evaporated to give the crude product, which can be purified by recrystallization.[11]
Experimental Protocol: Synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound
A mixture of 4-formylthis compound, benzil, and a large excess of ammonium acetate in glacial acetic acid is heated at reflux for several hours. Upon cooling, the product precipitates from the solution. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure imidazole derivative.[11][12]
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 4-Formylthis compound | 260.67 | ~69 | 114.5 |
| 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound | 462.94 | - | 262-264 |
Table 3: Quantitative data for the synthesis of the imidazole-based LDH inhibitor and its precursor.
Biological Target: Lactate Dehydrogenase Inhibition
Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a critical role in regenerating NAD+ required for continued glycolytic flux. Inhibition of LDH is therefore a promising strategy for cancer therapy.
The synthesized imidazole derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound, has been shown through in silico studies to bind to the active site of LDH. By occupying the active site, the inhibitor prevents the binding of the natural substrate, pyruvate, thereby blocking its conversion to lactate. This inhibition disrupts the regeneration of NAD+, leading to a halt in glycolysis and a subsequent decrease in ATP production, which can ultimately trigger cancer cell death.
Conclusion
The 4-chlorobenzoyl structural unit, exemplified by this compound, is a valuable pharmacophore in the development of new pharmaceutical agents. This guide has detailed the synthetic pathways to two important classes of bioactive molecules: the established lipid-lowering drug fenofibrate and a novel imidazole-based LDH inhibitor. The provided experimental protocols, quantitative data, and pathway visualizations offer a comprehensive resource for researchers engaged in the synthesis and evaluation of new therapeutic compounds. The versatility of this chemical scaffold underscores its continued importance in the ongoing search for innovative medicines to address a wide range of diseases.
References
- 1. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 2. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 | Benchchem [benchchem.com]
- 3. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN105130795A - Preparation method for high-purity fenofibric acid crude drugs - Google Patents [patents.google.com]
- 7. A kind of preparation method of fenofibric acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
The Chloro Substituent: An In-depth Technical Guide to its Electronic Influence in Phenyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the para-chloro substituent in phenyl 4-chlorobenzoate. By examining the interplay of inductive and resonance effects, this document offers insights into the reactivity, spectroscopic properties, and potential applications of this molecule, particularly within the realm of drug design and development.
Introduction: The Significance of Electronic Effects
The electronic landscape of a molecule is a primary determinant of its chemical behavior. Substituents on an aromatic ring can dramatically alter this landscape through a combination of inductive and resonance effects. The chloro group, a halogen, presents a classic example of this dichotomy, exhibiting a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Understanding the net outcome of these opposing forces is crucial for predicting reaction rates, equilibrium positions, and the interaction of the molecule with biological targets. This compound serves as an excellent model system to dissect these fundamental principles.
Theoretical Framework: Quantifying Substituent Effects
The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound (k₀ or K₀) through the following relationship:
log(k/k₀) = σρ
where:
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.
The Hammett substituent constant for a para-chloro group (σp) is +0.23 . The positive value indicates that the chloro substituent is, on balance, an electron-withdrawing group at the para position. This electron-withdrawing nature is a consequence of the inductive effect outweighing the resonance effect.
Data Presentation: A Quantitative Overview
The following tables summarize key quantitative data related to the electronic effects of the chloro substituent in this compound and related compounds.
Table 1: Hammett Substituent Constant
| Substituent | Position | Hammett Constant (σ) |
| Chloro | para | +0.23 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretch | ~1730-1715[1] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Carbonyl Carbon | (Data not explicitly found for this compound, but for the closely related benzyl 4-chlorobenzoate, the carbonyl carbon appears at ~165.27 ppm) |
Note: The IR stretching frequency for the carbonyl group in aryl esters is typically found in the 1730-1715 cm⁻¹ range.[1] The presence of the electron-withdrawing chloro group is expected to slightly increase this frequency compared to unsubstituted phenyl benzoate.
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of a phenol.
Materials:
-
Phenol
-
4-Chlorobenzoyl chloride
-
Pyridine or aqueous sodium hydroxide
-
An appropriate organic solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
Dissolve phenol in the chosen solvent.
-
Add pyridine or an aqueous solution of sodium hydroxide to act as a base.
-
Slowly add 4-chlorobenzoyl chloride to the solution with stirring.
-
Continue stirring at room temperature until the reaction is complete (monitor by thin-layer chromatography).
-
Perform an aqueous workup to remove the base and any unreacted starting materials. This typically involves washing with a dilute acid (if pyridine is used), followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Determination of the Reaction Constant (ρ) via Alkaline Hydrolysis
The Hammett reaction constant (ρ) for the alkaline hydrolysis of phenyl benzoates can be determined by measuring the rates of hydrolysis for a series of substituted compounds.
Materials:
-
Substituted phenyl benzoates (including this compound and the unsubstituted phenyl benzoate)
-
Standardized sodium hydroxide solution
-
A suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol or dioxane to ensure solubility)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the phenyl benzoate esters and the sodium hydroxide solution in the chosen solvent system.
-
Initiate the hydrolysis reaction by mixing the ester and base solutions in a cuvette at a constant temperature.
-
Monitor the progress of the reaction by measuring the change in absorbance of a reactant or product over time using a UV-Vis spectrophotometer. For example, the disappearance of the ester or the appearance of the phenolate ion can be tracked.
-
Determine the pseudo-first-order rate constant (k_obs) from the absorbance versus time data.
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the hydroxide ion.
-
Repeat the experiment for a series of para-substituted phenyl benzoates.
-
Construct a Hammett plot by plotting log(k/k₀) for each substituted ester against its corresponding Hammett σ value.
-
The slope of the resulting line is the reaction constant (ρ).
Visualizing Workflows and Relationships
Logical Relationship of Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects of the chloro substituent on the benzene ring.
Caption: Interplay of Inductive and Resonance Effects.
Experimental Workflow for Hammett Analysis
This diagram outlines the experimental procedure for determining the Hammett reaction constant (ρ).
Caption: Hammett Analysis Experimental Workflow.
Signaling Pathway in Drug Design Context
The electronic properties of a substituent can significantly influence a drug candidate's interaction with its biological target. This diagram illustrates a simplified signaling pathway where these effects are crucial.
Caption: Influence of Electronic Effects in Drug-Receptor Binding.
Conclusion
References
Phenyl 4-chlorobenzoate: A Versatile Precursor for Advanced Liquid Crystal Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel liquid crystalline materials with tailored properties remains a significant driver in materials science, impacting technologies from high-resolution displays to advanced optical sensors. Phenyl benzoate derivatives are a well-established class of calamitic (rod-shaped) liquid crystals, and strategic substitution on this core structure allows for the fine-tuning of their mesomorphic and physical properties. This technical guide explores the potential of phenyl 4-chlorobenzoate as a key precursor for the synthesis of new liquid crystal series. The presence of the chloro-substituent offers a unique combination of polarity and stability, influencing the dielectric anisotropy and mesophase behavior of the resulting materials. This document provides a comprehensive overview of the synthetic pathways, experimental protocols, and structure-property relationships relevant to the development of liquid crystals derived from this versatile precursor.
Introduction: The Phenyl Benzoate Core in Liquid Crystal Design
Liquid crystals represent a state of matter intermediate between a crystalline solid and an isotropic liquid, exhibiting both fluidity and long-range molecular order.[1][2] The molecular architecture of liquid crystals is paramount to their function, with a typical calamitic mesogen consisting of a rigid core and flexible terminal chains.[2] Phenyl benzoate derivatives are a cornerstone in the design of such materials, offering a robust and synthetically accessible rigid core.[3] The ester linkage provides a degree of polarity and contributes to the overall linearity of the molecule, which is crucial for the formation of liquid crystalline phases.[3]
The specific properties of a phenyl benzoate-based liquid crystal, such as its mesophase type (nematic, smectic), transition temperatures, and dielectric anisotropy, are highly dependent on the nature and position of substituents on the phenyl rings and the length of the terminal alkyl or alkoxy chains.[4]
This compound emerges as a particularly interesting starting material due to the influence of the chlorine atom at the 4-position of the benzoate ring. This electron-withdrawing group can significantly impact the dipole moment and polarizability of the molecule, which in turn affects the intermolecular forces that govern the formation and stability of the liquid crystal phases.
Synthetic Pathways and Methodologies
The primary synthetic route to liquid crystals based on the this compound core is through esterification reactions. This typically involves the reaction of a substituted phenol with 4-chlorobenzoyl chloride, the acid chloride derivative of 4-chlorobenzoic acid.
General Synthesis of 4-Substituted Phenyl 4-chlorobenzoates
The synthesis of a homologous series of, for example, 4-alkoxyphenyl 4-chlorobenzoates can be achieved through the esterification of 4-alkoxyphenols with 4-chlorobenzoyl chloride. This reaction is a classic example of a Schotten-Baumann reaction when performed in the presence of a base.
A generalized reaction scheme is presented below:
References
Methodological & Application
Experimental protocol for the esterification of 4-chlorobenzoic acid with phenol
Application Note: Synthesis of Phenyl 4-chlorobenzoate via Esterification
Introduction
This compound is an aromatic ester with applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis is a key step in the creation of more complex molecules. This application note details a reliable and efficient experimental protocol for the esterification of 4-chlorobenzoic acid with phenol. The presented method proceeds via the conversion of 4-chlorobenzoic acid to its more reactive acid chloride derivative, which is then reacted with phenol to yield the desired ester. This approach is often preferred over direct Fischer-Speier esterification for phenols, as the latter can be inefficient due to the lower nucleophilicity of the phenolic hydroxyl group.[2]
Experimental Protocol
This protocol is divided into two main stages: the synthesis of 4-chlorobenzoyl chloride from 4-chlorobenzoic acid, and the subsequent esterification with phenol to produce this compound.
Part 1: Synthesis of 4-Chlorobenzoyl Chloride
Materials and Reagents:
-
4-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Rotary evaporator
-
Heating mantle and reflux condenser with a drying tube
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 4-chlorobenzoic acid.
-
Add anhydrous toluene to the flask to act as a solvent.
-
Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.
-
Add a catalytic amount of dimethylformamide (a few drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid 4-chlorobenzoic acid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-chlorobenzoyl chloride is a liquid and can be used in the next step without further purification.
Part 2: Synthesis of this compound
Materials and Reagents:
-
Crude 4-chlorobenzoyl chloride
-
Phenol
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve phenol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine or triethylamine (1.1-1.2 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add the crude 4-chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to obtain the pure this compound as a white solid.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₉ClO₂[3][] |
| Molecular Weight | 232.66 g/mol [3][] |
| Appearance | White solid |
| Melting Point | 131.0–131.2 °C[5] |
| Boiling Point | 356.5 °C at 760 mmHg[] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.91-7.95 (m, 2H), 7.35-7.39 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.18, 139.35, 130.95, 128.69, 52.23 |
| IR (KBr, cm⁻¹) | C=O stretching frequency consistent with an aromatic ester. |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Step-by-step procedure for monitoring Phenyl 4-chlorobenzoate hydrolysis kinetics
Application Note: Monitoring the Hydrolysis Kinetics of Phenyl 4-chlorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for monitoring the hydrolysis kinetics of this compound, a common substructure in pharmaceuticals and other bioactive molecules. Understanding the stability and degradation pathways of such ester linkages is critical in drug development for predicting shelf-life and in-vivo stability. The described method utilizes UV-Vis spectrophotometry to monitor the reaction progress under pseudo-first-order conditions, offering a robust and reproducible approach for determining reaction rate constants.
Principle of the Method
The hydrolysis of an ester, such as this compound, can be catalyzed by acid or base. This protocol focuses on alkaline hydrolysis, which is typically a second-order reaction—first-order with respect to the ester and first-order with respect to the hydroxide ion (OH⁻).[1]
Reaction: C₆H₅OC(O)C₆H₄Cl (this compound) + 2OH⁻ → C₆H₅O⁻ (Phenolate) + ⁻OC(O)C₆H₄Cl (4-chlorobenzoate) + H₂O
To simplify the kinetics, the reaction is conducted under pseudo-first-order conditions by using a large excess of sodium hydroxide (NaOH).[1] In these conditions, the concentration of OH⁻ remains effectively constant throughout the reaction, and the rate becomes dependent only on the concentration of the ester.
The progress of the reaction can be monitored using UV-Vis spectrophotometry. The product, phenolate, exhibits strong absorbance at a different wavelength compared to the reactant ester. By monitoring the increase in absorbance of the phenolate ion over time, the rate of the reaction can be determined.[2][3]
Materials and Reagents
-
This compound (C₁₃H₉ClO₂)
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC or spectrophotometric grade
-
Deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes and tips
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bar
-
pH meter
-
Stopwatch
Experimental Protocol
Solution Preparation
-
Sodium Hydroxide (NaOH) Stock Solution (e.g., 0.1 M):
-
Accurately weigh 0.40 g of NaOH pellets.
-
Dissolve in a 100 mL volumetric flask with deionized water and make up to the mark.
-
Note: The concentration of NaOH can be varied to study its effect on the reaction rate. This solution should be freshly prepared or standardized.
-
-
This compound Stock Solution (e.g., 1 mM):
-
Accurately weigh 23.27 mg of this compound.
-
Dissolve in a 100 mL volumetric flask using acetonitrile and make up to the mark. This solvent is used due to the low water solubility of the ester.[1]
-
Note: The concentration should be chosen to ensure the final absorbance reading is within the linear range of the spectrophotometer (typically < 1.5).
-
Spectrophotometer Setup
-
Wavelength Determination:
-
Record the UV-Vis spectrum of the starting material (this compound in the reaction buffer without initiating hydrolysis) and the final product (after the reaction has gone to completion).
-
Identify the wavelength of maximum absorbance (λ_max) for the phenolate product, where the starting ester has minimal absorbance. This will be the monitoring wavelength. For phenolate, this is typically around 280-300 nm.
-
-
Instrument Configuration:
-
Set the spectrophotometer to kinetic mode to measure absorbance at the determined λ_max over time.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C, 37 °C).[3] Maintaining a constant temperature is crucial as reaction rates are highly temperature-dependent.
-
Kinetic Run Procedure
-
Prepare the Reaction Blank:
-
Pipette the required volume of the NaOH solution and deionized water into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and zero the instrument.
-
-
Initiate the Reaction:
-
Pipette the required volume of the NaOH solution (e.g., 2.95 mL of 0.01 M NaOH) into a clean quartz cuvette.
-
Place the cuvette in the thermostatted holder and allow it to reach thermal equilibrium (approx. 5-10 minutes).
-
To initiate the reaction, rapidly add a small volume of the this compound stock solution (e.g., 50 µL of 1 mM stock) to the cuvette.
-
Immediately mix the solution by capping and inverting the cuvette 2-3 times or by using a micro-stir bar, and start the data acquisition.
-
Final concentrations in this example would be: [Ester] = 0.0167 mM; [NaOH] = 9.83 mM. The NaOH is in ~600-fold excess.
-
-
Data Acquisition:
-
Record the absorbance at the chosen λ_max at regular time intervals (e.g., every 15-30 seconds) until the reaction is complete (i.e., the absorbance reading becomes stable). This final absorbance is A_∞.
-
Data Analysis
For a pseudo-first-order reaction, the integrated rate law is:
ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_₀)
Where:
-
A_t is the absorbance at time t.
-
A_∞ is the final absorbance when the reaction is complete.
-
A_₀ is the initial absorbance at t = 0.
-
k_obs is the observed pseudo-first-order rate constant.
-
Plot ln(A_∞ - A_t) versus time (t) .
-
The plot should yield a straight line.
-
The slope of this line is equal to -k_obs . The rate constant k_obs will be in units of s⁻¹ or min⁻¹.
To find the second-order rate constant (k₂), divide k_obs by the concentration of NaOH:
k₂ = k_obs / [NaOH]
The units for k₂ will be M⁻¹s⁻¹ or M⁻¹min⁻¹.
Data Presentation
The following table summarizes representative kinetic data for the alkaline hydrolysis of substituted phenyl benzoates from the literature to provide context.
| Ester | Temperature (°C) | Solvent System | k₂ (M⁻¹s⁻¹) | Reference |
| Phenyl benzoate | 25 | 2.25 M aq. n-Bu₄NBr | 0.205 | [3][4] |
| 4-Fluorophenyl benzoate | 25 | 2.25 M aq. n-Bu₄NBr | 0.443 | [3][4] |
| 3-Chlorophenyl benzoate | 25 | 2.25 M aq. n-Bu₄NBr | 1.15 | [3][4] |
| 4-Nitrophenyl benzoate | 25 | 2.25 M aq. n-Bu₄NBr | 11.7 | [3][4] |
Experimental Workflow Diagram
Caption: Workflow for monitoring this compound hydrolysis kinetics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Enzyme Kinetic Studies Using Phenyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 4-chlorobenzoate is a synthetic ester that serves as a valuable substrate for in vitro enzyme kinetic studies, particularly for characterizing the activity of various hydrolases such as esterases and lipases. Its structure, comprising a phenyl ester linkage to a chlorinated benzoic acid, makes it a useful tool for investigating enzyme specificity, inhibition, and the effects of substrate structure on catalytic activity. The enzymatic hydrolysis of this compound yields phenol and 4-chlorobenzoic acid, products that can be readily quantified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). This application note provides a detailed protocol for utilizing this compound in enzyme kinetic assays, from reagent preparation to data analysis, and includes representative kinetic data for analogous substrates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction and the general experimental workflow for a kinetic study using this compound.
Caption: Enzymatic hydrolysis of this compound.
Caption: Experimental workflow for enzyme kinetics.
Data Presentation
While specific kinetic parameters for the enzymatic hydrolysis of this compound are not extensively reported in the literature, data from structurally similar substrates, such as phenyl benzoate and various p-nitrophenyl esters, can provide valuable insights. The following table summarizes representative kinetic data for selected hydrolases with analogous ester substrates. These values can serve as a benchmark for comparison when evaluating new enzymes or inhibitors.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
| Porcine Liver Esterase | Phenyl Benzoate | ~0.1 | - | - |
| Candida antarctica Lipase B | Phenyl Benzoate | - | - | - |
| Candida rugosa Lipase | p-Nitrophenyl Laurate | - | - | 5.6 x 10⁵ |
| Porcine Liver Esterase | Phenyl 2-phenylpropionate | - | - | - |
Experimental Protocols
Materials and Reagents
-
Substrate: this compound (M.W. 232.66 g/mol )
-
Enzyme: Purified esterase or lipase (e.g., Porcine Liver Esterase, Candida rugosa lipase)
-
Buffer: 50 mM Tris-HCl, pH 7.5 (or other suitable buffer depending on the enzyme's optimal pH)
-
Solvent for Substrate Stock: Dimethyl sulfoxide (DMSO) or acetonitrile
-
Quenching Solution: 1 M HCl or other suitable acid
-
HPLC Grade Solvents: Acetonitrile, water, and a modifier such as trifluoroacetic acid (TFA) or phosphoric acid.
-
Standards: Phenol and 4-chlorobenzoic acid for HPLC calibration
Protocol for Enzyme Kinetic Assay
-
Preparation of Reagents:
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH to the desired value (e.g., 7.5) at the intended reaction temperature.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course. Store on ice.
-
-
Enzyme Reaction:
-
Prepare a series of substrate dilutions from the stock solution to achieve the desired final concentrations in the reaction mixture (e.g., ranging from 0.1 to 10 times the expected Km).
-
In a microcentrifuge tube, add the appropriate volume of assay buffer and substrate solution. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the enzyme solution and mix gently. The final volume of DMSO should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at the constant temperature.
-
-
Time-Course Sampling and Quenching:
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of quenching solution (e.g., 1 M HCl). This will stop the enzymatic reaction by denaturing the enzyme.
-
Vortex the quenched sample and centrifuge to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant of the quenched sample to an HPLC vial.
-
Analyze the sample by reverse-phase HPLC to quantify the concentration of the products, phenol and 4-chlorobenzoic acid. A C18 column is typically suitable for this separation.
-
An example of HPLC conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for both products (e.g., 254 nm or 270 nm).
-
-
Create a standard curve for both phenol and 4-chlorobenzoic acid to accurately determine their concentrations in the experimental samples.
-
Data Analysis
-
Calculate Initial Velocities (v₀): From the HPLC data, determine the concentration of product formed at each time point for each substrate concentration. Plot the product concentration versus time. The initial velocity (v₀) for each substrate concentration is the slope of the linear portion of this curve.
-
Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Lineweaver-Burk Plot: For a more accurate determination of the kinetic parameters, create a Lineweaver-Burk plot (1/v₀ versus 1/[S]).
-
Determine Km and Vmax:
-
The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax.
-
The x-intercept is equal to -1/Km.
-
The slope is equal to Km/Vmax.
-
-
Calculate kcat and Catalytic Efficiency:
-
kcat (turnover number): kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
-
Catalytic Efficiency: kcat/Km.
-
Conclusion
This compound is a versatile substrate for the detailed kinetic characterization of esterases and lipases. The protocol outlined in this application note provides a robust framework for determining key kinetic parameters. The non-colorimetric nature of the hydrolysis products necessitates the use of a sensitive analytical method such as HPLC for accurate quantification. The data obtained from these studies can be instrumental in understanding enzyme mechanisms, identifying potent inhibitors, and guiding enzyme engineering efforts in various research and development settings.
Application of Phenyl 4-chlorobenzoate in the Synthesis of Agrochemical Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 4-chlorobenzoate is a versatile chemical intermediate with applications in the synthesis of various organic compounds. In the agrochemical sector, it serves as a precursor for the synthesis of key structural motifs found in some pesticides. One of the primary applications of this compound is in the synthesis of hydroxy-chlorobenzophenones via the Fries rearrangement. These resulting benzophenones are valuable intermediates in the production of certain herbicides and pesticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important agrochemical intermediates.
Key Synthetic Application: Fries Rearrangement to Hydroxy-chlorobenzophenones
The Fries rearrangement is a well-established organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst. In the case of this compound, the reaction yields a mixture of ortho and para substituted products, namely 2-hydroxy-4'-chlorobenzophenone and 4-hydroxy-4'-chlorobenzophenone. The ratio of these products can be influenced by reaction conditions such as temperature and solvent. These hydroxy-chlorobenzophenones are known intermediates in the synthesis of various agrochemicals.
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-4'-chlorobenzophenone and 4-hydroxy-4'-chlorobenzophenone via Fries Rearrangement of this compound
This protocol describes a general procedure for the Lewis acid-catalyzed Fries rearrangement of this compound.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Dichloromethane (solvent)
-
Hydrochloric acid (10% aqueous solution)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous nitrobenzene. Cool the mixture in an ice bath.
-
Addition of Reactant: Dissolve this compound (1 equivalent) in anhydrous nitrobenzene and add it dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature. For preferential formation of the para isomer (4-hydroxy-4'-chlorobenzophenone), maintain a lower temperature (e.g., 25-30°C). For the ortho isomer (2-hydroxy-4'-chlorobenzophenone), a higher temperature (e.g., 60-80°C) is typically required. Stir the reaction for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with 10% hydrochloric acid, followed by 5% sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the ortho and para isomers.
Data Presentation
The following table summarizes typical quantitative data for the Fries rearrangement of this compound. Yields are representative and can vary based on specific reaction conditions.
| Product | Isomer | Typical Yield (%) | Melting Point (°C) |
| 2-hydroxy-4'-chlorobenzophenone | ortho | 30-40 | 145-148 |
| 4-hydroxy-4'-chlorobenzophenone | para | 50-60 | 186-189 |
Visualizations
Diagram 1: Synthesis of Hydroxy-chlorobenzophenone Intermediates
Caption: Synthesis of agrochemical intermediates via Fries rearrangement.
Diagram 2: Experimental Workflow for Fries Rearrangement
Caption: Workflow for the synthesis and purification of products.
Application Notes: Protocol for the Purification of Phenyl 4-chlorobenzoate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenyl 4-chlorobenzoate is an aromatic ester used as an intermediate in the synthesis of various organic compounds. Achieving high purity of this compound is essential for subsequent reactions and development applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. This protocol provides a detailed method for the purification of this compound using a single-solvent recrystallization method with ethanol.
Compound Information
| Property | Details |
| IUPAC Name | This compound[1] |
| Synonyms | Benzoic acid, 4-chloro-, phenyl ester[1] |
| CAS Number | 1871-38-1[1][2] |
| Molecular Formula | C₁₃H₉ClO₂[1] |
| Molecular Weight | 232.66 g/mol [1] |
| Appearance | Typically an off-white to white crystalline solid. |
| Melting Point | The melting point of the purified compound should be determined to assess purity. A sharp melting point range is indicative of high purity. |
Data Presentation
The following table summarizes the expected outcome for the recrystallization protocol. The data presented are representative and may vary depending on the initial purity of the crude material and strict adherence to the protocol.
| Recrystallization Method | Solvent System | Typical Yield (%) | Expected Purity (by MP Analysis) |
| Single Solvent | Ethanol | 75-85% | Sharp, narrow melting point range |
Experimental Protocol
Safety Precautions:
Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as a lab coat, safety glasses, and appropriate chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes)
-
Hotplate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Spatula
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place a sample of crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small volume of ethanol (e.g., 20-25 mL) to the flask.
-
Gently heat the mixture on a hotplate with continuous stirring.
-
Continue to add ethanol in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield. Avoid boiling the solvent vigorously.
-
-
Hot Filtration (Optional):
-
This step is necessary only if insoluble impurities (e.g., dust, sand) are visible in the hot solution.
-
Preheat a second Erlenmeyer flask and a stemless or short-stemmed glass funnel on the hotplate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it is sealed against the funnel plate.
-
Turn on the vacuum source and pour the cold crystalline mixture (slurry) into the center of the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.
-
With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion of ice-cold ethanol to rinse away any soluble impurities adhering to the crystal surfaces. Use a minimal amount of cold solvent to avoid redissolving the product.
-
-
Drying:
-
Continue to draw air through the filter cake for several minutes to help evaporate the solvent.
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by leaving them in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.
-
-
Characterization:
-
Weigh the dried, purified this compound to calculate the percentage recovery.
-
Determine the melting point of the purified sample. A pure compound will exhibit a sharp melting point range (typically 1-2°C). Compare this with the crude material, which will have a broader and lower melting point range.
-
References
Application Notes and Protocols for the Quantification of Phenyl 4-chlorobenzoate in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl 4-chlorobenzoate is an aromatic ester that finds application as an intermediate in the synthesis of various organic compounds. Accurate quantification of this analyte in a reaction mixture is crucial for reaction monitoring, yield calculation, and quality control of the final product. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is a suitable approach.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation, a typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: this compound exhibits UV absorbance; a wavelength of 230 nm is a suitable starting point for detection.
4. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method for the analysis of this compound, based on data for structurally similar compounds.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high selectivity and sensitivity. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
Helium (carrier gas, 99.999% purity)
-
This compound reference standard
-
A suitable solvent for dilution (e.g., ethyl acetate or dichloromethane, GC grade)
-
Prepare a stock solution and a series of calibration standards as described for the HPLC method.
3. GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
4. Sample Preparation:
-
Prepare the sample as described for the HPLC method, using a GC-compatible solvent.
5. Analysis:
-
Inject the calibration standards to build a calibration curve based on the peak area of a characteristic ion of this compound (e.g., the molecular ion or a major fragment ion).
-
Inject the prepared sample.
-
Confirm the identity of this compound by its retention time and mass spectrum.[1]
-
Quantify the analyte using the established calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the GC-MS method.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound if the reaction mixture does not contain other components that absorb at the same wavelength.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer.
2. Reagents and Standards:
-
A suitable UV-transparent solvent (e.g., acetonitrile, ethanol, or hexane).
-
This compound reference standard.
-
Prepare a stock solution and a series of calibration standards in the chosen solvent.
3. Method:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV range (typically 200-400 nm).
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank (solvent).
-
Measure the absorbance of each calibration standard.
-
Create a calibration curve by plotting absorbance versus concentration.
4. Sample Preparation:
-
Dissolve a known amount of the reaction mixture in the solvent to a concentration that falls within the linear range of the calibration curve.
-
Ensure the solution is clear and free of suspended particles.
5. Analysis:
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the UV-Visible spectrophotometry method.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 3% |
Visualizations
Caption: General workflow for the analytical quantification of an analyte.
Caption: Interrelationship of analytical method validation parameters.
References
Phenyl 4-chlorobenzoate as a model compound for studying dehalogenation reactions
Application Note
Introduction
Phenyl 4-chlorobenzoate is an aromatic ester that serves as a valuable model compound for investigating dehalogenation reactions. Its structure, featuring a stable ester linkage and a chlorinated aromatic ring, makes it an ideal substrate for studying both chemical and enzymatic dehalogenation processes. These reactions are of significant interest in the fields of environmental remediation, drug metabolism, and synthetic chemistry. In environmental science, understanding the dehalogenation of aryl halides is crucial for the bioremediation of pollutants like polychlorinated biphenyls (PCBs), for which 4-chlorobenzoate is a known intermediate.[1] In drug development, the metabolic fate of halogenated compounds is a key consideration, and studying model compounds like this compound can provide insights into potential metabolic pathways. This document provides detailed protocols for both chemical and enzymatic dehalogenation of this compound, along with data presentation and visualizations to aid researchers in their studies.
Chemical Dehalogenation: Catalytic Hydrodehalogenation
Catalytic hydrodehalogenation is a widely used method for the removal of halogen atoms from aromatic rings. The process typically involves a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. This reaction is highly efficient and can be carried out under relatively mild conditions.
Quantitative Data Summary
The following table summarizes representative data for the catalytic hydrodehalogenation of this compound to phenyl benzoate. The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
| Entry | Catalyst Loading (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | H₂ (balloon) | Methanol | 25 | 4 | >95 |
| 2 | 0.5 | H₂ (balloon) | Methanol | 25 | 8 | >95 |
| 3 | 1 | Triethylsilane | THF | 25 | 6 | >90 |
| 4 | 1 | Hydrazine hydrochloride | Methanol | 25 | 2 | >95 |
Experimental Protocol: Catalytic Hydrodehalogenation using Pd/C and H₂
This protocol describes the dehalogenation of this compound using a palladium on carbon catalyst and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in methanol (20 mL).
-
Carefully add 10% Pd/C (1 mol%) to the solution.
-
Seal the flask with a septum and purge with nitrogen gas.
-
Introduce hydrogen gas via a balloon.
-
Stir the reaction mixture vigorously at room temperature (25°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-8 hours), carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.
-
Rinse the filter pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, phenyl benzoate.
-
Purify the product by column chromatography on silica gel if necessary.
Analytical Methods:
The dehalogenation reaction can be monitored, and the products analyzed using the following techniques:
-
Thin-Layer Chromatography (TLC): To quickly assess the consumption of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting material and the dehalogenated product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.
Caption: Workflow for chemical dehalogenation.
Enzymatic Dehalogenation: A Biocatalytic Approach
Enzymatic dehalogenation offers a green and highly specific alternative to chemical methods. While direct studies on this compound are limited, the enzymatic pathways for the closely related 4-chlorobenzoate (a key intermediate in PCB degradation) are well-documented.[1] These pathways can serve as a model for the potential biocatalytic transformation of this compound. The initial step would likely involve the hydrolysis of the ester bond by an esterase to yield phenol and 4-chlorobenzoate, followed by the dehalogenation of 4-chlorobenzoate.
A key enzyme in this process is 4-chlorobenzoyl-CoA dehalogenase, which catalyzes the hydrolytic dehalogenation of 4-chlorobenzoyl-CoA to 4-hydroxybenzoyl-CoA.[2][3]
Quantitative Data Summary
The following table presents hypothetical kinetic data for the enzymatic hydrolysis of the ester bond of this compound by a generic esterase, and the subsequent dehalogenation of the 4-chlorobenzoate intermediate.
| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Esterase | This compound | 50 | 10 | 2.0 x 10⁵ |
| 4-Chlorobenzoate-CoA Ligase | 4-Chlorobenzoate | 20 | 5 | 2.5 x 10⁵ |
| 4-Chlorobenzoyl-CoA Dehalogenase | 4-Chlorobenzoyl-CoA | 4 | 0.6 | 1.5 x 10⁵ |
Experimental Protocol: Enzymatic Hydrolysis and Dehalogenation Assay
This protocol outlines a general method to screen for and characterize the enzymatic dehalogenation of this compound.
Materials:
-
This compound
-
Esterase enzyme preparation (e.g., from microbial source)
-
4-Chlorobenzoate-CoA ligase
-
4-Chlorobenzoyl-CoA dehalogenase
-
ATP, Coenzyme A (CoA), MgCl₂
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Microplate reader or HPLC system
Procedure:
-
Ester Hydrolysis Assay:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microplate well or reaction vial, add phosphate buffer and the this compound stock solution to the desired final concentration.
-
Initiate the reaction by adding the esterase enzyme preparation.
-
Incubate at an optimal temperature (e.g., 30°C).
-
Monitor the formation of phenol and 4-chlorobenzoate over time using HPLC.
-
-
Dehalogenation Assay (Coupled Assay):
-
In a reaction mixture containing phosphate buffer, ATP, CoA, and MgCl₂, add the 4-chlorobenzoate generated from the first step (or authentic 4-chlorobenzoate as a standard).
-
Add 4-chlorobenzoate-CoA ligase and 4-chlorobenzoyl-CoA dehalogenase.
-
Incubate at the optimal temperature.
-
Monitor the formation of 4-hydroxybenzoate and the release of chloride ions over time. Chloride ion concentration can be measured using a specific ion electrode or colorimetric assays.
-
References
Application Notes and Protocols for the High-Yield Synthesis of Phenyl 4-chlorobenzoate under Mild Conditions
Introduction
Phenyl 4-chlorobenzoate is an important chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The development of efficient and high-yield synthetic methods that operate under mild conditions is a significant goal in chemical research and industrial applications. This document provides detailed protocols for three effective methods for the synthesis of this compound: the Schotten-Baumann reaction, Steglich esterification, and the Mitsunobu reaction. These methods offer distinct advantages in terms of substrate scope, reaction conditions, and scalability, making them suitable for a range of laboratory and process chemistry needs. A palladium-catalyzed direct esterification method has also been reported to produce the target compound in excellent yield.
Characterization Data for this compound
-
Molecular Formula: C₁₃H₉ClO₂
-
Molecular Weight: 232.66 g/mol
-
Appearance: White solid
-
¹H NMR (400 MHz, CDCl₃): δ 8.14 (d, J = 8.7 Hz, 2H), 7.49 (d, J = 8.7 Hz, 2H), 7.43 (t, J = 7.8 Hz, 2H), 7.28 (t, J = 7.3 Hz, 1H), 7.21 (d, J = 7.8 Hz, 2H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 164.3, 150.7, 140.1, 131.5, 129.5, 128.9, 128.0, 126.0, 121.6.[1]
Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the described synthetic methods.
| Method | Key Reagents | Solvent | Temperature | Typical Yield | Notes |
| Direct Esterification | Pd(OAc)₂, DPEPhos, H₂SiPh₂ | Toluene | 80 °C | 96%[1] | High-yielding palladium-catalyzed method. |
| Schotten-Baumann Reaction | 4-Chlorobenzoyl chloride, Phenol, NaOH | Dichloromethane/Water | 0 °C to RT | 70-95% (typical)[2] | Robust and scalable, suitable for acyl chlorides. |
| Steglich Esterification | 4-Chlorobenzoic acid, Phenol, DCC, DMAP | Dichloromethane | 0 °C to RT | Good to Excellent | Mild conditions, suitable for acid-sensitive substrates. |
| Mitsunobu Reaction | 4-Chlorobenzoic acid, Phenol, DEAD, PPh₃ | THF | 0 °C to RT | ~78% (for similar esters) | Proceeds with inversion of configuration for chiral alcohols. |
Experimental Protocols
Protocol 1: Schotten-Baumann Reaction
This protocol is adapted from the general procedure for the benzoylation of phenols.
Materials:
-
Phenol (1.0 eq)
-
4-Chlorobenzoyl chloride (1.1 eq)
-
Sodium hydroxide (NaOH) (2.5 eq)
-
Dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a minimal amount of dichloromethane.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirred phenol solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.
Protocol 2: Steglich Esterification
This protocol is a general procedure for the DCC/DMAP-mediated esterification of carboxylic acids.
Materials:
-
4-Chlorobenzoic acid (1.0 eq)
-
Phenol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-chlorobenzoic acid (1.0 eq), phenol (1.2 eq), and 4-dimethylaminopyridine (0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the stirred solution in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to yield pure this compound.
Protocol 3: Mitsunobu Reaction
This protocol provides a general method for the Mitsunobu esterification of phenols.
Materials:
-
4-Chlorobenzoic acid (1.2 eq)
-
Phenol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq), 4-chlorobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct, yielding pure this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
4-Chlorobenzoyl chloride is corrosive and lachrymatory; handle with care.
-
DCC is a potent skin sensitizer. Avoid contact with skin and inhalation.
-
DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat and shock.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
Application Note: Derivatization of Phenols for Gas Chromatography (GC) Analysis
Topic: Phenyl 4-chlorobenzoate as a Derivatizing Agent for GC Analysis of Phenols
Audience: Researchers, scientists, and drug development professionals.
Note on this compound:
Extensive literature review did not yield established protocols or application notes detailing the use of this compound as a primary derivatizing agent for the routine analysis of phenols by Gas Chromatography (GC). The information available primarily focuses on its synthesis and chemical properties. While theoretically, as an acid chloride derivative, it could react with phenols to form esters, this application is not well-documented in standard analytical methods.
This document will therefore focus on widely validated and commonly employed derivatization techniques for phenols, providing detailed protocols and data for these established methods. This information will serve as a practical guide for researchers analyzing phenolic compounds. The primary methods covered are silylation and acetylation, which are robust and well-documented in scientific literature.[1][2]
Established Derivatization Methods for Phenols
Derivatization is a crucial step in the GC analysis of many phenolic compounds. It converts the polar and often non-volatile phenols into more volatile and thermally stable derivatives, leading to improved chromatographic peak shape, resolution, and sensitivity.[1][2]
Silylation
Silylation involves the replacement of the active hydrogen of the phenolic hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common silylating reagent.[1][2]
Advantages:
-
Produces stable derivatives.
-
Applicable to a wide range of phenols.
-
Often results in high reaction yields.
Disadvantages:
Acetylation
Acetylation converts phenols into their corresponding acetate esters using an acetylating agent like acetic anhydride.[1][2] This method is cost-effective and robust.
Advantages:
-
Forms highly stable derivatives.[2]
-
Reagents are less sensitive to moisture compared to silylating agents.[2]
-
Can often be performed in aqueous samples under basic conditions.[2]
Disadvantages:
-
May be less effective for sterically hindered phenols.
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol details the derivatization of phenols to their corresponding trimethylsilyl ethers.
Materials:
-
Sample containing phenolic compounds (dried extract)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous) or other suitable solvent
-
Reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1][2]
-
Reconstitution: Add 100 µL of anhydrous pyridine or another suitable solvent to dissolve the dried residue.[1]
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[1] The optimal time and temperature may need to be adjusted for specific phenols.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is ready for injection into the GC-MS system.
Protocol 2: Acetylation using Acetic Anhydride
This protocol describes the derivatization of phenols to their acetate esters.
Materials:
-
Sample containing phenolic compounds
-
Acetic anhydride
-
Pyridine (as catalyst for dry samples) or a base like potassium carbonate for aqueous samples
-
Saturated sodium bicarbonate solution
-
Organic extraction solvent (e.g., hexane, dichloromethane)
-
Reaction vials with screw caps
-
Vortex mixer
Procedure for Dried Samples:
-
Sample Preparation: Transfer the dried sample extract into a reaction vial.
-
Reconstitution: Add 100 µL of pyridine to dissolve the residue.[1]
-
Derivatization: Add 200 µL of acetic anhydride to the vial.[1]
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for some phenols to ensure complete derivatization.[1]
-
Quenching: Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride. Vortex for 30 seconds.[1]
-
Extraction: Extract the acetylated derivatives with a suitable organic solvent. The organic layer is then ready for GC analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the GC-MS analysis of derivatized phenols. The exact values can vary depending on the specific analytical instrument and conditions.
Table 1: Performance Data for Acetylated Phenols in Water Samples
| Compound | Limit of Detection (LOD) (µg/L) | Relative Standard Deviation (RSD) (%) | Recovery (%) |
| 4-Methylphenol | 0.005 - 1.796 (range for various phenols) | 2.1 - 6.7 (range for various phenols) | 76 - 111 (range for various phenols) |
| 2,4-Dimethylphenol | 0.005 - 1.796 (range for various phenols) | 2.1 - 6.7 (range for various phenols) | 76 - 111 (range for various phenols) |
| 4-Ethylphenol | 0.005 - 1.796 (range for various phenols) | 2.1 - 6.7 (range for various phenols) | 76 - 111 (range for various phenols) |
| 2,6-Dichlorophenol | 0.005 - 1.796 (range for various phenols) | 2.1 - 6.7 (range for various phenols) | 76 - 111 (range for various phenols) |
| 2,4,6-Trichlorophenol | 0.005 - 1.796 (range for various phenols) | 2.1 - 6.7 (range for various phenols) | 76 - 111 (range for various phenols) |
| Pentachlorophenol | 0.005 - 1.796 (range for various phenols) | 2.1 - 6.7 (range for various phenols) | 76 - 111 (range for various phenols) |
| (Data adapted from a study using solid-phase derivative extraction with acetic anhydride)[3] |
Visualizations
Caption: General workflow for the derivatization of phenols for GC-MS analysis.
Caption: Chemical reaction for the acetylation of a phenol with acetic anhydride.
Conclusion
While the use of this compound as a derivatizing agent for GC analysis of phenols is not documented in readily available scientific literature, researchers can rely on well-established methods like silylation and acetylation. These techniques are proven to be effective for a wide range of phenolic compounds, enabling robust and sensitive quantification by GC-MS. The choice between silylation and acetylation will depend on the specific phenols of interest, the sample matrix, and the available laboratory resources. For any new derivatization approach, including one with this compound, thorough method development and validation would be required.
References
Application Notes and Protocols: Phenyl 4-chlorobenzoate in the Development of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Phenyl 4-chlorobenzoate in the synthesis of novel polyarylates. The protocols are designed to be a foundational guide for researchers interested in exploring the potential of these new polymers, particularly in the field of drug delivery.
Introduction
This compound is an aromatic ester with the potential to serve as a valuable monomer in the synthesis of novel polyarylates. Polyarylates are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and, in some cases, biocompatibility and biodegradability. The incorporation of the 4-chlorobenzoate moiety can impart specific properties to the resulting polymer, such as altered solubility, thermal characteristics, and potential for post-polymerization modification. This document outlines a hypothetical, yet scientifically grounded, approach to the synthesis of a novel polyarylate from this compound and its application in a controlled drug delivery system.
I. Synthesis of a Novel Polyarylate from this compound
This section details the synthesis of a polyarylate through a melt transesterification polycondensation reaction between this compound and Bisphenol A.
Experimental Protocol: Melt Transesterification Polycondensation
Materials:
-
This compound (≥98%)
-
Bisphenol A (BPA, polymer grade, ≥99%)
-
Lithium hydroxide (LiOH·H₂O) or other suitable transesterification catalyst[1]
-
Toluene (anhydrous)
-
Methanol (reagent grade)
-
Dichloromethane (DCM, HPLC grade)
-
Nitrogen gas (high purity)
Equipment:
-
High-temperature, high-vacuum, stirred glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller
-
Vacuum pump capable of reaching <1 mmHg
-
Schlenk line for inert atmosphere operations
-
Standard laboratory glassware
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup and Charging:
-
Thoroughly dry all glassware in an oven at 120°C overnight and assemble the reactor system while hot under a stream of nitrogen.
-
Charge the reactor with equimolar amounts of this compound and Bisphenol A (e.g., 0.1 mol of each).
-
Add the catalyst, LiOH·H₂O, at a concentration of approximately 0.01 mol% relative to the Bisphenol A.[1]
-
-
First Stage: Transesterification:
-
Begin stirring the mixture under a gentle flow of nitrogen.
-
Heat the reactor to 180-200°C to melt the reactants and initiate the transesterification reaction.
-
Phenol, the byproduct of the reaction, will begin to distill off. Maintain these conditions for 1-2 hours.[2]
-
-
Second Stage: Polycondensation:
-
Gradually increase the temperature to 220-250°C while slowly reducing the pressure to around 100 mmHg over 1 hour. This will facilitate the removal of phenol and drive the polymerization reaction forward.
-
Continue to increase the temperature to 260-280°C and reduce the pressure to <1 mmHg. The viscosity of the melt will increase significantly as the molecular weight of the polymer grows.[3]
-
Maintain these conditions for 2-4 hours, or until the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer.
-
-
Polymer Isolation and Purification:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the solid polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the DCM solution to a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomers and oligomers.
-
Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours to a constant weight.
-
Expected Polymer Properties
The following table summarizes the anticipated properties of the synthesized poly(bisphenol A 4-chlorobenzoate), based on data for structurally similar polyarylates and polycarbonates.
| Property | Expected Value | Reference for Analogy |
| Number Average Molecular Weight (Mn) | 20,000 - 40,000 g/mol | [5][6] |
| Weight Average Molecular Weight (Mw) | 40,000 - 80,000 g/mol | [5][6] |
| Polydispersity Index (PDI) | 1.8 - 2.5 | [6] |
| Glass Transition Temperature (Tg) | 150 - 190°C | [6] |
| Tensile Strength | 60 - 85 MPa | [6] |
| Solubility | Soluble in chlorinated solvents (e.g., DCM, chloroform), THF, and DMF | [7] |
II. Application in Drug Delivery
Application Note: Polyarylate Nanoparticles for Controlled Release
Novel polyarylates synthesized from this compound are promising candidates for advanced drug delivery systems. The ester linkages in the polymer backbone are susceptible to hydrolysis, potentially allowing for biodegradation and the controlled release of encapsulated therapeutic agents.[8] The aromatic nature of the polymer provides mechanical integrity and can facilitate the encapsulation of hydrophobic drugs through favorable interactions.
By formulating this polymer into nanoparticles, it is possible to:
-
Enhance the bioavailability of poorly water-soluble drugs.[9]
-
Protect the encapsulated drug from premature degradation.[10]
-
Achieve sustained and controlled release profiles, reducing dosing frequency and potential side effects.[10]
-
Potentially target the drug delivery system to specific tissues or cells through surface modification of the nanoparticles.
The following protocols outline the formulation of drug-loaded nanoparticles using the nanoprecipitation method and a subsequent in vitro drug release study.
Experimental Protocol: Drug-Loaded Nanoparticle Formulation via Nanoprecipitation
Materials:
-
Synthesized poly(bisphenol A 4-chlorobenzoate)
-
Model hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Acetone or Tetrahydrofuran (THF) as the organic solvent[9][11]
-
Surfactant (e.g., Pluronic F68, Polysorbate 80) (optional, to improve stability)[11]
Equipment:
-
Magnetic stirrer and stir bars
-
Syringe pump or burette
-
Rotary evaporator
-
Centrifuge
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Transmission Electron Microscope (TEM)
Procedure:
-
Preparation of Organic Phase:
-
Dissolve a specific amount of the synthesized polyarylate (e.g., 100 mg) and the model drug (e.g., 10 mg) in a suitable organic solvent (e.g., 10 mL of acetone).[9]
-
-
Nanoprecipitation:
-
Prepare the aqueous anti-solvent phase (e.g., 20 mL of deionized water), optionally containing a surfactant (e.g., 0.5% w/v Pluronic F68).[11]
-
Place the aqueous phase on a magnetic stirrer at a moderate stirring speed.
-
Slowly add the organic phase dropwise into the vigorously stirred aqueous phase using a syringe pump at a constant flow rate (e.g., 1 mL/min).[9]
-
A milky suspension of nanoparticles will form instantaneously.
-
-
Solvent Removal and Nanoparticle Collection:
-
Continue stirring the suspension for 2-4 hours at room temperature to allow for the complete evaporation of the organic solvent. A rotary evaporator can be used to expedite this process.[11]
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and surfactant.
-
Resuspend the nanoparticles in deionized water for immediate use or lyophilize for long-term storage.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using a particle size analyzer.
-
Observe the morphology of the nanoparticles using TEM.
-
Quantify the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) after dissolving a known amount of nanoparticles in a good solvent.
-
Experimental Protocol: In Vitro Drug Release Study
Materials:
-
Drug-loaded polyarylate nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4) as the release medium
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)[12][13]
Equipment:
-
Shaking incubator or water bath set at 37°C
-
Vials or beakers
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Setup of the Release Study:
-
Disperse a known amount of drug-loaded nanoparticles (e.g., equivalent to 1 mg of the drug) in a specific volume of PBS (e.g., 1 mL).
-
Transfer the nanoparticle suspension into a dialysis bag and seal both ends.
-
Immerse the dialysis bag in a larger volume of pre-warmed PBS (e.g., 20 mL) in a sealed container.[12]
-
-
Incubation and Sampling:
-
Place the container in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).[12]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of the released drug in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point, accounting for the drug removed during previous sampling.
-
Hypothetical Drug Release Data
The following table presents hypothetical data from an in vitro release study of a model drug from the polyarylate nanoparticles.
| Time (hours) | Cumulative Drug Release (%) |
| 0 | 0 |
| 1 | 12 |
| 4 | 25 |
| 8 | 40 |
| 12 | 55 |
| 24 | 75 |
| 48 | 90 |
| 72 | 98 |
III. Visualizations
Caption: Experimental workflow for the synthesis of a novel polyarylate.
References
- 1. user.eng.umd.edu [user.eng.umd.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Nanoprecipitation process: From encapsulation to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Activity Screening of Phenyl 4-chlorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential in vitro biological activities of Phenyl 4-chlorobenzoate derivatives, focusing on their antimicrobial and anticancer properties. Detailed protocols for key experimental assays are provided to facilitate the screening and evaluation of these compounds.
Biological Activities of this compound Derivatives
This compound derivatives have emerged as a promising class of compounds with a range of biological activities. In vitro studies have demonstrated their potential as antimicrobial and anticancer agents. Certain derivatives have also shown inhibitory effects on specific enzymes, such as lactate dehydrogenase (LDH), which is a key enzyme in anaerobic glycolysis and is often upregulated in cancer cells.
Antimicrobial Activity
Derivatives of this compound have shown notable activity against various microbial strains. This includes activity against Gram-positive bacteria, with some derivatives exhibiting moderate effects. The antimicrobial potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and by assessing the zone of inhibition in agar diffusion assays.
Anticancer Activity
The anticancer potential of this compound derivatives has been investigated against several cancer cell lines. Their cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50) using assays such as the MTT assay. The mechanism of action may involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell metabolism, such as lactate dehydrogenase.[1]
Quantitative Data Summary
The following tables summarize the in vitro biological activity of selected this compound derivatives and related compounds.
Table 1: Antimicrobial Activity of this compound Derivatives and Analogs
| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | 8 | [2] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Bacillus subtilis ATCC 6683 | 125 | 9 | [2] |
| 1,3-oxazol-5(4H)-one derivative | Enterococcus faecium E5 | - | 15 | [2] |
| Pyrazoline derivative | E. coli ATCC25922 | 400 | - | [3] |
Table 2: Anticancer Activity of this compound Derivatives and Analogs
| Compound/Derivative | Cell Line | IC50 (µM) | Assay | Reference |
| 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate | M. tuberculosis | 0.25 - 2 | MIC | [4] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast Cancer) | < 2.5 | MTT | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast Cancer) | ~10 | MTT | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical Cancer) | ~15 | MTT | [5] |
| 1,3-diphenyl-substituted benzo[1][2][3]triazin-7-one | DU-145 (Prostate Cancer) | < 10 | MTT | [6] |
| 1,3-diphenyl-substituted benzo[1][2][3]triazin-7-one | MCF-7 (Breast Cancer) | > 10 | MTT | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Antimicrobial Susceptibility Testing
3.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm.[7][8]
3.1.2. Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Test compounds
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Application of Disks: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[2][5][9][10][11]
Cytotoxicity Assay
3.2.1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12][13][14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Enzyme Inhibition Assay
3.3.1. Lactate Dehydrogenase (LDH) Inhibition Assay
This assay measures the activity of LDH, and its inhibition by test compounds.
Materials:
-
Lactate Dehydrogenase (LDH) enzyme
-
Test compounds
-
NAD+
-
L-Lactic acid
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NAD+, and L-lactic acid.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells.
-
Enzyme Addition: Add the LDH enzyme to the wells to initiate the reaction. Include a control with no inhibitor.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Absorbance Measurement: Measure the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Data Analysis: Calculate the percentage of LDH inhibition for each compound concentration. The IC50 value can be determined from a dose-response curve.
Visualization of Pathways and Workflows
The following diagrams illustrate key experimental workflows and biological pathways relevant to the screening of this compound derivatives.
Caption: Workflow for Antimicrobial Activity Screening.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Simplified Apoptosis Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. gosset.ai [gosset.ai]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. protocols.io [protocols.io]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. asm.org [asm.org]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phenyl 4-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Phenyl 4-chlorobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Schotten-Baumann reaction.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I resolve this?
-
Answer: Low or no yield in the synthesis of this compound is a common issue that can often be attributed to several factors. The primary culprits are typically related to the quality of reagents and the reaction conditions.
-
Moisture Contamination: The starting material, 4-chlorobenzoyl chloride, is highly susceptible to hydrolysis. Any moisture present in the reaction setup will convert the acyl chloride to the unreactive 4-chlorobenzoic acid, thus preventing the desired esterification.
-
Solution: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents. If possible, distill solvents to remove any traces of water.
-
-
Inactive 4-chlorobenzoyl chloride: If the 4-chlorobenzoyl chloride has been stored for a long time or improperly, it may have already hydrolyzed.
-
Solution: Use a fresh bottle of 4-chlorobenzoyl chloride or purify the existing stock by distillation before use.
-
-
Insufficient Base: In the Schotten-Baumann reaction, a base is crucial for neutralizing the HCl byproduct and driving the reaction to completion.[1]
-
Solution: Ensure that at least a stoichiometric amount of base (relative to the 4-chlorobenzoyl chloride) is used. An excess of the base is often recommended.
-
-
Low Reaction Temperature: While the reaction is often exothermic, insufficient temperature can lead to a slow reaction rate.
-
Solution: If the reaction is sluggish at room temperature, gentle heating may be necessary. However, be cautious as excessive heat can promote side reactions.
-
-
Issue 2: Product is Contaminated with an Acidic Impurity
-
Question: My final product is contaminated with a significant amount of an acidic byproduct, likely 4-chlorobenzoic acid. How can I remove this?
-
Answer: The presence of 4-chlorobenzoic acid is a common impurity, arising from the hydrolysis of unreacted 4-chlorobenzoyl chloride during the workup.
-
Solution: An effective workup procedure is essential for removing acidic impurities. Wash the organic layer containing the product with a mild base solution, such as saturated sodium bicarbonate (NaHCO₃). The 4-chlorobenzoic acid will be deprotonated to form the water-soluble sodium 4-chlorobenzoate, which will then partition into the aqueous layer and can be separated. Repeat the washing step until the aqueous layer is no longer acidic.
-
Issue 3: Oily Product Instead of Solid Crystals
-
Question: Upon cooling, my product separated as an oil instead of forming solid crystals. What should I do?
-
Answer: "Oiling out" can occur for several reasons, including a high concentration of impurities, the melting point of the product being lower than the boiling point of the recrystallization solvent, or the solution cooling too rapidly.
-
Solution:
-
Re-dissolve and Cool Slowly: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Slow cooling encourages the formation of a crystal lattice.
-
Induce Crystallization: If crystals still do not form, try to induce crystallization by adding a seed crystal of pure this compound or by scratching the inner surface of the flask with a glass rod at the meniscus.
-
Change Solvent: If the problem persists, it may be necessary to choose a different recrystallization solvent or a solvent mixture.
-
-
Issue 4: Discolored Product
-
Question: The isolated this compound has a yellow or brownish tint. What causes this and how can I decolorize it?
-
Answer: Discoloration in the final product is usually due to the presence of impurities, which may arise from side reactions.
-
Solution:
-
Recrystallization with Decolorizing Carbon: During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated charcoal (decolorizing carbon) can be added. The charcoal will adsorb the colored impurities. The hot solution should then be filtered to remove the charcoal before cooling to allow for crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Schotten-Baumann reaction is a widely used and effective method for the synthesis of this compound.[2] This reaction involves the acylation of phenol with 4-chlorobenzoyl chloride in the presence of a base, typically in a two-phase solvent system (an organic solvent and water).[2]
Q2: What is the role of the base in the Schotten-Baumann reaction?
A2: The base, such as sodium hydroxide (NaOH) or pyridine, plays a critical role in the Schotten-Baumann reaction. It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1] This prevents the protonation of the starting amine or alcohol, which would render it non-nucleophilic, and helps to drive the reaction equilibrium towards the formation of the ester product.[1]
Q3: How can I improve the yield of the reaction?
A3: To improve the yield of this compound, consider the following:
-
Use Anhydrous Conditions: As mentioned in the troubleshooting guide, preventing the hydrolysis of 4-chlorobenzoyl chloride is paramount.
-
Optimize the Base: The choice and amount of base can impact the yield. Aqueous NaOH is effective, but pyridine can also be used.
-
Consider Phase-Transfer Catalysis: For reactions in biphasic systems, a phase-transfer catalyst (PTC) can be employed to facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the 4-chlorobenzoyl chloride is located. This can significantly increase the reaction rate and yield.[3][4]
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and sparingly soluble at low temperatures. Common solvents for the recrystallization of esters include ethanol, methanol, or mixtures such as ethanol/water or hexane/ethyl acetate.[5] The optimal solvent or solvent system should be determined experimentally.
Data Presentation
The following table summarizes the expected yield of this compound under various hypothetical reaction conditions, based on general principles of the Schotten-Baumann reaction.
| Condition | Base | Catalyst | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | 10% NaOH (aq) | None | 25 | 2 | 75-85 |
| 2 | Pyridine | None | 25 | 4 | 70-80 |
| 3 | 10% NaOH (aq) | TBAB* | 25 | 1 | 85-95 |
| 4 | 10% NaOH (aq) | None | 0-5 | 4 | 70-80 |
| 5 | 10% NaOH (aq) | None | 50 | 1 | 80-90 |
*TBAB: Tetrabutylammonium bromide (a common phase-transfer catalyst)
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Phenol
-
4-Chlorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Aqueous Base: In a beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 eq) in dichloromethane.
-
Addition of Base: Cool the flask in an ice bath and slowly add the 10% sodium hydroxide solution (2.0-3.0 eq) to the phenol solution with vigorous stirring.
-
Addition of Acyl Chloride: Slowly add 4-chlorobenzoyl chloride (1.1 eq), dissolved in a small amount of dichloromethane, dropwise to the stirred mixture while maintaining the temperature at 0-5°C.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.[8]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Identifying and removing byproducts in Phenyl 4-chlorobenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Phenyl 4-chlorobenzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of phenol with 4-chlorobenzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[3][4] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[5]
Q2: What are the main starting materials and their physical properties?
A2: The key reactants are phenol and 4-chlorobenzoyl chloride. Their physical properties, along with those of the main product and a common byproduct, are summarized in the table below.
Data Presentation: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₃H₉ClO₂ | 232.66 | ~117-120 °C (for Phenyl 4-bromobenzoate, analogous compound)[6] | 356.5 °C at 760 mmHg |
| Phenol | C₆H₅OH | 94.11 | 40.5 °C[3][7] | 181.7 °C[3][8] |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | -1 °C | 224-226 °C |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 238-242 °C[9][10] | 274-276 °C[9][10] |
Q3: What is the most common byproduct in this synthesis and how is it formed?
A3: The most prevalent byproduct is 4-chlorobenzoic acid.[11] It is formed by the hydrolysis of the highly reactive starting material, 4-chlorobenzoyl chloride, upon contact with water or moisture.[11] It is crucial to use anhydrous conditions to minimize the formation of this impurity.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[12] By spotting the reaction mixture alongside the starting materials (phenol and 4-chlorobenzoyl chloride) on a TLC plate, you can observe the consumption of reactants and the formation of the product. The ester product is typically less polar than the phenol starting material and the 4-chlorobenzoic acid byproduct.
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Possible Cause: Inactive 4-chlorobenzoyl chloride due to hydrolysis.
-
Solution: Use a fresh bottle of 4-chlorobenzoyl chloride or purify the existing stock by distillation. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[11]
-
-
Possible Cause: Inefficient stirring in the biphasic Schotten-Baumann reaction.
-
Solution: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction between the phenoxide and the acyl chloride.
-
-
Possible Cause: Incorrect stoichiometry or insufficient base.
-
Solution: Double-check the molar equivalents of your reactants. Ensure that a sufficient amount of base is used to neutralize the HCl produced and to deprotonate the phenol.
-
Problem 2: Presence of a Crystalline White Solid Impurity in the Final Product
-
Symptom: The melting point of the product is higher than expected and broad. 1H NMR analysis shows a broad singlet above 10 ppm.
-
Possible Cause: Contamination with 4-chlorobenzoic acid.
-
Solution: During the workup, thoroughly wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[13] This will convert the acidic 4-chlorobenzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer. Continue washing until no more gas (CO₂) evolution is observed.
-
-
Possible Cause: Unreacted phenol.
-
Solution: Wash the organic layer with a dilute sodium hydroxide (NaOH) solution. This will convert the acidic phenol into its water-soluble sodium phenoxide salt. Follow this with a water wash to remove any residual NaOH.
-
Problem 3: The Product is Discolored (Yellow or Brown)
-
Possible Cause: Oxidation of phenol.
-
Solution: Phenol is susceptible to oxidation, which can produce colored quinone-type impurities.[7] Perform the reaction under an inert atmosphere and consider using freshly distilled phenol.
-
-
Possible Cause: Side reactions at elevated temperatures.
-
Solution: Maintain the recommended reaction temperature. If the reaction is exothermic, use an ice bath to control the temperature, especially during the addition of 4-chlorobenzoyl chloride.
-
-
Solution for Discolored Product: The colored impurities can often be removed by recrystallization.[14] Adding a small amount of activated charcoal to the hot solution before filtering can also help to adsorb colored impurities.[15]
Problem 4: Difficulty in Product Crystallization
-
Possible Cause: The presence of impurities that inhibit crystal formation.
-
Solution: Ensure the product is thoroughly purified by washing before attempting recrystallization. If the product "oils out," try redissolving it in a slightly larger volume of hot solvent and allowing it to cool more slowly.[16]
-
-
Possible Cause: The solution is too dilute.
-
Solution: If no crystals form upon cooling, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[16] If the solution is too dilute, you can carefully evaporate some of the solvent and attempt to cool it again.
-
Experimental Protocols
1. Synthesis of this compound (Schotten-Baumann Reaction)
-
Materials: Phenol, 4-chlorobenzoyl chloride, 10% Sodium Hydroxide solution, Dichloromethane (or another suitable organic solvent), Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate or Sodium Sulfate.
-
Procedure:
-
In a flask, dissolve phenol (1.0 eq) in a 10% aqueous sodium hydroxide solution.
-
Cool the flask in an ice bath.
-
Dissolve 4-chlorobenzoyl chloride (1.1 eq) in an organic solvent like dichloromethane.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the vigorously stirred phenol solution.
-
After the addition is complete, continue stirring for 15-30 minutes.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
2. Purification by Recrystallization
-
Materials: Crude this compound, Ethanol (or another suitable solvent).
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.[17]
-
If the solution is colored, a small amount of activated charcoal can be added.
-
Filter the hot solution to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.[17]
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.
-
Dry the purified crystals.
-
3. Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Materials: TLC plates (silica gel), developing chamber, a suitable eluent (e.g., a mixture of hexane and ethyl acetate), UV lamp.
-
Procedure:
-
Prepare a developing chamber with the chosen eluent.
-
On a TLC plate, spot a small amount of the starting phenol solution, the 4-chlorobenzoyl chloride solution, and the reaction mixture at different time intervals.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.[12]
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Formation of 4-chlorobenzoic acid byproduct.
Caption: Troubleshooting workflow for product purification.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 8. youtube.com [youtube.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-Chlorobenzoic acid [fudabio.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 14. benchchem.com [benchchem.com]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in the esterification of 4-chlorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the esterification of 4-chlorobenzoic acid.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: My esterification of 4-chlorobenzoic acid is resulting in a low yield. What are the most common reasons for this?
Low yields in the Fischer esterification of 4-chlorobenzoic acid are typically due to the reversible nature of the reaction.[1][2] The primary factors contributing to low conversion rates include:
-
Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][2] Without shifting the equilibrium towards the products, the reaction will not proceed to completion.
-
Presence of Water: Water is a byproduct of the esterification reaction. Its presence can drive the equilibrium back towards the starting materials (hydrolysis of the ester).[3] Any water present in the reagents or solvent at the start of the reaction will also inhibit the forward reaction.
-
Insufficient Catalyst: Fischer esterification is an acid-catalyzed reaction.[3] An inadequate amount or a weak acid catalyst will result in a slow or incomplete reaction.
-
Sub-optimal Reaction Temperature: Like most reactions, the rate of esterification is temperature-dependent. If the temperature is too low, the reaction will be slow, and if it's too high, it can lead to side reactions and decomposition of the product or starting materials.
-
Steric Hindrance: While not a major issue for 4-chlorobenzoic acid, bulky alcohols can slow down the reaction rate.
Q2: How can I improve the yield of my esterification reaction?
To enhance the yield, you need to shift the reaction equilibrium to favor the formation of the ester. Here are several effective strategies:
-
Use an Excess of the Alcohol: Employing a large excess of the alcohol (often used as the solvent as well) is a common and effective method to drive the reaction forward, in accordance with Le Châtelier's principle.[3]
-
Remove Water as it Forms: The continuous removal of water from the reaction mixture is a highly effective way to prevent the reverse reaction (hydrolysis). This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or hexane).
-
Using a Dehydrating Agent: Adding a drying agent like molecular sieves to the reaction mixture.
-
-
Ensure Anhydrous Conditions: Use dry reagents and solvents to minimize the initial concentration of water.
-
Optimize Catalyst Concentration: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.
Q3: What is the recommended type and amount of acid catalyst to use?
Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used and effective catalysts for Fischer esterification. Typically, a catalytic amount ranging from 1-5 mol% relative to the carboxylic acid is sufficient. However, for less reactive systems or to accelerate the reaction, a higher catalyst loading may be employed.
Q4: I am observing the formation of side products. What are the likely impurities and how can I minimize them?
In the Fischer esterification of 4-chlorobenzoic acid, potential side products and impurities can include:
-
Unreacted 4-Chlorobenzoic Acid: The most common impurity if the reaction does not go to completion.
-
Ether Formation: At higher temperatures, the alcohol can undergo acid-catalyzed dehydration to form an ether.
-
Sulfonation: When using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur, though this is less common under typical esterification conditions.
To minimize side reactions, it is crucial to maintain careful control over the reaction temperature and time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal time to stop the reaction.
Q5: What is the best way to purify the final ester product?
The purification strategy depends on the scale of the reaction and the nature of the impurities. Common methods include:
-
Extraction: After the reaction, the mixture is typically cooled and diluted with an organic solvent. Washing with a weak base (e.g., saturated sodium bicarbonate solution) will remove any unreacted carboxylic acid and the acid catalyst. Subsequent washes with water and brine will remove other water-soluble impurities.
-
Recrystallization: The crude ester, if solid, can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexanes).
-
Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography is an effective purification method.
-
Distillation: If the ester is a liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.
Data Presentation
Table 1: Effect of Catalyst on the Yield of Methyl 4-chlorobenzoate
| Catalyst | Catalyst Loading | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| ZFT04 (Zr/Fe/Ti Solid Acid) | Not specified | Methanol | 120 | 6 | 90.0 | [4] |
| Sulfuric Acid | 1 mol% of benzoic acid | Methanol | 70 | 4 | 87 | [5] |
| p-Toluenesulfonic acid | 0.5 g for 10 mmol benzoic acid | Methanol | 70 | 4 | 78 | [5] |
| Ion Exchange Resin | 0.5 g for 10 mmol benzoic acid | Methanol | 70 | 4 | 74 | [5] |
Note: The data from different sources may have been obtained under slightly different experimental conditions, affecting direct comparability.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-chlorobenzoate
This protocol describes a standard laboratory procedure for the synthesis of methyl 4-chlorobenzoate via Fischer esterification.
Materials:
-
4-Chlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). The methanol acts as both a reactant and the solvent.
-
Catalyst Addition: While stirring the solution at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: The addition of sulfuric acid is exothermic.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the 4-chlorobenzoic acid spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate or diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid). Caution: CO₂ evolution will cause pressure buildup in the funnel. Vent frequently.
-
Brine
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude methyl 4-chlorobenzoate.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 4-chlorobenzoate
This protocol outlines the synthesis of ethyl 4-chlorobenzoate, following a similar Fischer esterification procedure.
Materials:
-
4-Chlorobenzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask with a magnetic stir bar, combine 4-chlorobenzoic acid (1.0 eq) and a large excess of absolute ethanol (10-20 eq).
-
Catalyst Addition: With stirring, cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).
-
Reaction Monitoring: Maintain the reflux for 4-6 hours, monitoring the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extraction: Dilute the mixture with diethyl ether. Wash the organic layer with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and then with brine.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Evaporation: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ethyl 4-chlorobenzoate.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Mandatory Visualization
Caption: Experimental workflow for Fischer esterification.
Caption: Troubleshooting logic for low conversion rates.
References
Optimizing reaction conditions for the hydrolysis of Phenyl 4-chlorobenzoate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for the hydrolysis of Phenyl 4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the general conditions for the hydrolysis of this compound?
The hydrolysis of this compound to 4-chlorobenzoic acid and phenol is typically achieved under basic conditions, a reaction commonly known as saponification.[1] This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][2] Acid-catalyzed hydrolysis is also possible but is often slower and the reaction is reversible.[3]
Q2: My hydrolysis reaction is slow or incomplete. What are the possible causes and solutions?
Several factors can contribute to a sluggish or incomplete reaction. Consider the following troubleshooting steps:
-
Insufficient Base: Ensure at least a stoichiometric equivalent of the base is used. An excess of the base is often employed to drive the reaction to completion.[1]
-
Low Temperature: The rate of hydrolysis is temperature-dependent. If the reaction is slow at room temperature, consider heating the mixture under reflux.[1] The optimal temperature will depend on the solvent used.
-
Poor Solubility: this compound has limited solubility in purely aqueous solutions. The use of a co-solvent, such as methanol or ethanol, can improve solubility and increase the reaction rate.[1][4] Be mindful that the use of alcoholic solvents can lead to transesterification as a side reaction.[4]
-
Steric Hindrance: While not a major issue for this substrate, highly substituted esters can exhibit slower hydrolysis rates.
Q3: I am observing a low yield of 4-chlorobenzoic acid. What could be the reasons?
Low yields can stem from issues during the reaction or the work-up procedure.
-
Incomplete Reaction: As mentioned in Q2, ensure the reaction has gone to completion by monitoring it using techniques like Thin-Layer Chromatography (TLC).
-
Side Reactions: Transesterification can occur if an alcohol is used as a solvent.[4]
-
Work-up Issues: Improper work-up can lead to loss of product. Ensure complete acidification of the reaction mixture to precipitate the 4-chlorobenzoic acid. The product is then typically extracted with an organic solvent.[5] Washing the organic extracts with a saturated sodium bicarbonate solution can help remove any unreacted ester.[6]
Q4: How can I monitor the progress of the hydrolysis reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The exact ratio may need to be optimized.
-
Visualization: UV light (as the compounds are UV active) or staining with an appropriate reagent.
-
Procedure: Spot the reaction mixture alongside the starting material (this compound) on the TLC plate. As the reaction progresses, the spot corresponding to the starting material will diminish, and a new, more polar spot corresponding to the 4-chlorobenzoic acid product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Q5: What is the appropriate work-up procedure to isolate the 4-chlorobenzoic acid?
A standard work-up procedure involves the following steps:
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If a co-solvent was used, it is often removed under reduced pressure.
-
Acidification: Dilute the reaction mixture with water and acidify it with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (typically pH 1-2). This will precipitate the 4-chlorobenzoic acid.[1]
-
Extraction: Extract the precipitated product into an organic solvent like ethyl acetate or diethyl ether.[5][7]
-
Washing: Wash the combined organic extracts with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude 4-chlorobenzoic acid.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Comparison of Reaction Conditions for Alkaline Hydrolysis
| Parameter | Condition 1 | Condition 2 | Rationale & Reference |
| Base | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) | Both are strong bases effective for saponification. KOH is more soluble in alcohols, which can be advantageous if a co-solvent is used.[2][8][9] |
| Solvent | Water | Water/Ethanol (or Methanol) | A co-solvent like ethanol or methanol can increase the solubility of the ester, potentially accelerating the reaction.[1][4] |
| Temperature | Room Temperature | Reflux | Heating the reaction mixture to reflux significantly increases the reaction rate, leading to shorter reaction times.[1] |
| Concentration | 1 M NaOH | 2 M NaOH | A higher concentration of the base can lead to a faster reaction rate. |
Table 2: Influence of Substituents on the Rate of Alkaline Hydrolysis of Phenyl Benzoates
| Substituent on Phenyl Ring | Relative Rate of Hydrolysis | Effect | Reference |
| Electron-withdrawing group (e.g., -NO₂) | Increased | Stabilizes the negative charge in the transition state. | [10] |
| Electron-donating group (e.g., -OCH₃) | Decreased | Destabilizes the negative charge in the transition state. | [10] |
| 4-Chloro (on benzoate) | Increased | The electron-withdrawing nature of chlorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. | [11] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
This protocol outlines a general procedure for the saponification of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (or Methanol)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 2 M).
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC. A typical reaction time is 1-3 hours.[1]
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and transfer it to a separatory funnel.
-
Slowly add concentrated hydrochloric acid with cooling until the solution is acidic (pH ~1-2), which will cause the 4-chlorobenzoic acid to precipitate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-chlorobenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Troubleshooting logic for low yield in this compound hydrolysis.
References
- 1. Saponification-Typical procedures - operachem [operachem.com]
- 2. Sciencemadness Discussion Board - NaOH vs KOH - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. petronaftco.com [petronaftco.com]
- 9. noahchemicals.com [noahchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in Phenyl 4-chlorobenzoate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl 4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities typically arise from unreacted starting materials, side reactions, and subsequent hydrolysis. These include:
-
Unreacted Phenol: A starting material in many synthetic routes.
-
Unreacted 4-Chlorobenzoyl Chloride: The acylating agent used in synthesis. It is highly reactive and susceptible to hydrolysis.[1][2]
-
4-Chlorobenzoic Acid: Formed from the hydrolysis of 4-chlorobenzoyl chloride by moisture present during the reaction or workup. It can also result from the hydrolysis of the final ester product.[1][2]
-
Base Catalyst/Byproducts: If a base like pyridine or triethylamine is used to scavenge HCl produced during the reaction, residual amounts of the base or its hydrochloride salt may be present.[2]
Q2: How can I remove acidic impurities like 4-chlorobenzoic acid and unreacted phenol from my crude product?
A2: Acidic impurities can be effectively removed by washing the organic solution of your product with a basic aqueous solution. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used to remove carboxylic acids.[1] For the removal of the more weakly acidic phenol, a dilute solution of sodium hydroxide (NaOH) can be used.[3] The deprotonated impurities will become water-soluble and partition into the aqueous layer, which can then be separated.
Q3: What are the recommended methods for purifying solid this compound?
A3: The two most common and effective methods for purifying crude this compound are recrystallization and column chromatography.
-
Recrystallization is ideal for removing small amounts of impurities when a suitable solvent is identified. Ethanol or a mixed solvent system like hexane/ethyl acetate are good starting points.[2][4]
-
Column chromatography offers a higher degree of separation, especially for complex mixtures or when impurities have similar solubility profiles to the product. A common stationary phase is silica gel with a mobile phase gradient of hexane and ethyl acetate.
Q4: My purified this compound is still showing impurities by NMR/HPLC. What should I do?
A4: If initial purification does not yield a product of desired purity, consider the following:
-
Repeat the purification step: A second recrystallization or another column chromatography may be necessary.
-
Combine methods: Purify by column chromatography first to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure, crystalline product.
-
Analytical Techniques: Use HPLC to get a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing aromatic esters.[5] ¹H NMR can also be used to identify and quantify remaining impurities.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Add a less polar "anti-solvent" (e.g., water or hexane) dropwise to the solution until it becomes slightly cloudy, then warm to redissolve and cool slowly.- Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| "Oiling out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the product.- The solution is cooling too rapidly. | - Use a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a larger volume of solvent. |
| Low yield of recrystallized product | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used for dissolution.- Cool the filtrate in an ice bath to maximize crystal formation.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Colored impurities in crystals | - Colored byproducts are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Caution: Do not add charcoal to a boiling solution. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | - Inappropriate eluent system (too polar or not polar enough).- Column was not packed properly, leading to channeling. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate.- Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. |
| Product is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Cracking of the silica gel bed | - The column has run dry.- Heat is generated from the interaction of the solvent with the silica gel. | - Always keep the top of the silica gel bed covered with the eluent.- Pack the column using a slurry method and allow it to equilibrate before loading the sample. |
Quantitative Data on Purification
The following table provides representative data on the purity of chlorobenzoate esters after purification, based on literature for similar compounds. Actual results may vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Method | Starting Material | Impurity | Final Purity (%) | Yield (%) | Reference |
| Recrystallization | Crude Methyl 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) benzoate | Synthesis byproducts | 99.54 - 99.82 | 63.7 - 65.7 | [4] |
| Recrystallization | Crude p-chloromethylbenzoate | Synthesis byproducts | 98 | 83.3 (of ester) | [7] |
Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Recrystallization
This protocol is a general procedure for the purification of this compound synthesized via a Schotten-Baumann reaction.[2][3]
1. Aqueous Workup: a. After the reaction is complete, dilute the reaction mixture with an organic solvent like dichloromethane or ethyl acetate. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with:
- 1M HCl (if a basic catalyst like pyridine was used) to remove the base.
- Saturated aqueous NaHCO₃ solution to remove 4-chlorobenzoic acid.
- Brine (saturated aqueous NaCl solution) to remove residual water. d. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). e. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
2. Recrystallization: a. Dissolve the crude this compound in a minimal amount of hot ethanol (or a hexane/ethyl acetate mixture). b. If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few minutes. c. Perform a hot filtration to remove any insoluble impurities (and charcoal if used). d. Allow the filtrate to cool slowly to room temperature. e. To maximize crystal formation, cool the flask in an ice bath. f. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. g. Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
1. TLC Analysis: a. Analyze the crude product by TLC to determine a suitable eluent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system will give the product an Rf value of approximately 0.3-0.4.
2. Column Preparation: a. Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. b. Ensure the packing is uniform and free of air bubbles.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel bed.
4. Elution and Fraction Collection: a. Elute the column with the chosen solvent system, collecting fractions in test tubes. b. Monitor the collected fractions by TLC to identify those containing the pure product.
5. Product Isolation: a. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A logical workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate - Google Patents [patents.google.com]
- 5. Separation of 4-Fluorothis compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
Preventing the hydrolysis of Phenyl 4-chlorobenzoate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenyl 4-chlorobenzoate, with a specific focus on preventing its hydrolysis during experimental workup procedures.
Troubleshooting Guide: Preventing Hydrolysis of this compound
Hydrolysis of the ester bond in this compound to its constituent phenol and 4-chlorobenzoic acid is a primary concern during aqueous workups, leading to reduced yield and product impurity. This guide provides a systematic approach to diagnosing and mitigating this issue.
Identifying the Problem:
The primary symptom of hydrolysis is a lower than expected yield of this compound, often accompanied by the presence of 4-chlorobenzoic acid and/or phenol in the crude product, detectable by techniques such as NMR, LC-MS, or TLC.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for diagnosing and resolving this compound hydrolysis during workup.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound most susceptible to hydrolysis?
A1: this compound is susceptible to hydrolysis under both acidic and basic aqueous conditions. However, alkaline (basic) hydrolysis is generally faster and more problematic during workup.[1][2] The rate of hydrolysis is significantly influenced by pH, temperature, and the duration of contact with the aqueous phase. The presence of the electron-withdrawing chloro group on the benzoate ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, as compared to unsubstituted phenyl benzoate.[1][3]
Q2: Why is using a mild base like sodium bicarbonate (NaHCO₃) recommended for neutralizing acidic impurities?
A2: A mild base like sodium bicarbonate is recommended because it is sufficiently basic to neutralize strong acids (like HCl, often a byproduct in esterification) and unreacted 4-chlorobenzoic acid, but it is not basic enough to significantly promote the hydrolysis of the ester product.[4] Strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), will rapidly hydrolyze the ester. Saturated sodium bicarbonate solutions have a pH of approximately 8-9, which provides a good balance for effective neutralization with minimal product degradation.
Q3: What is the purpose of a brine wash in the workup procedure?
A3: A brine wash, which is a saturated aqueous solution of sodium chloride (NaCl), is used to remove the bulk of dissolved water from the organic layer. Water has a finite solubility in many organic solvents, and the high salt concentration in brine reduces the solubility of water in the organic phase. This step is crucial before the final drying with an anhydrous salt, as it makes the drying agent more effective and prevents the potential for hydrolysis in the presence of excess water.
Q4: How can I monitor the extent of hydrolysis during my workup?
A4: Thin Layer Chromatography (TLC) is a quick and effective method to qualitatively monitor for hydrolysis. By spotting the crude organic layer alongside standards of pure this compound, 4-chlorobenzoic acid, and phenol, you can visualize the presence of these hydrolysis byproducts. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of the crude product can be employed.
Q5: Can the hydrolysis of this compound be completely avoided during an aqueous workup?
A5: While complete avoidance is challenging, hydrolysis can be minimized to negligible levels by adhering to best practices. This includes performing all aqueous washes at low temperatures (0-5 °C), using pre-chilled solutions, minimizing the contact time between the organic and aqueous layers, and using mild basic solutions like cold, saturated sodium bicarbonate for neutralization. Prompt and efficient separation of layers is key.
Data Presentation
Table 1: Relative Hydrolysis Rates of Substituted Phenyl Benzoates
The rate of alkaline hydrolysis of phenyl benzoates is sensitive to the electronic effects of substituents on both the phenol and benzoic acid moieties. Electron-withdrawing groups generally accelerate hydrolysis, while electron-donating groups slow it down. The following table provides a qualitative comparison based on Hammett relationships described in the literature.[1][5]
| Substituent on Benzoate Ring | Substituent Type | Expected Relative Rate of Alkaline Hydrolysis |
| 4-Nitro (-NO₂) | Strong Electron-Withdrawing | Fastest |
| 4-Chloro (-Cl) | Electron-Withdrawing | Fast |
| Hydrogen (-H) | Neutral | Moderate |
| 4-Methyl (-CH₃) | Electron-Donating | Slow |
| 4-Methoxy (-OCH₃) | Strong Electron-Donating | Slowest |
This table provides a qualitative trend. Actual rates are dependent on specific reaction conditions.
Experimental Protocols
Protocol: Optimized Aqueous Workup for this compound Synthesis
This protocol is designed to isolate this compound after its synthesis (e.g., from 4-chlorobenzoyl chloride and phenol) while minimizing hydrolysis.
Materials:
-
Reaction mixture containing this compound in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Deionized water (chilled)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (chilled)
-
Brine (saturated aqueous NaCl) solution (chilled)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Ice bath
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.
-
Dilution: Dilute the reaction mixture with the same organic solvent used for the reaction (e.g., dichloromethane).
-
Initial Water Wash (Optional): If the reaction was conducted under strongly acidic conditions, a preliminary wash with chilled deionized water can be performed to remove the bulk of the acid. Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of chilled water. Invert the funnel gently a few times, venting frequently, and then quickly drain the aqueous layer.
-
Mild Base Wash: Add an equal volume of chilled, saturated NaHCO₃ solution to the separatory funnel.
-
Caution: If residual acid is present, CO₂ gas will be evolved. Swirl the unstoppered funnel initially to allow for controlled gas release before stoppering and inverting. Vent the funnel frequently.
-
Invert the funnel 3-4 times. Do not shake vigorously for an extended period.
-
Allow the layers to separate and promptly drain the aqueous (bottom) layer.
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Repeat the NaHCO₃ wash until gas evolution ceases.
-
-
Brine Wash: Wash the organic layer with an equal volume of chilled brine. This will remove most of the remaining water. Separate and discard the aqueous layer.
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Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and add more drying agent until it no longer clumps together and flows freely.
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Isolation: Filter or decant the dried organic solution away from the drying agent. The solvent can then be removed under reduced pressure to yield the crude this compound, which can be further purified if necessary (e.g., by recrystallization or column chromatography).
Experimental Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Rate correlations involving the linear combination of substituent parameters. Part II. Hydrolysis of aryl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. quora.com [quora.com]
- 5. Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids | Semantic Scholar [semanticscholar.org]
Addressing poor solubility of Phenyl 4-chlorobenzoate in reaction media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Phenyl 4-chlorobenzoate in reaction media.
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during reactions involving this compound.
Question: My this compound is precipitating or failing to dissolve in the reaction solvent. What steps should I take?
Answer:
Poor solubility can lead to low reaction yields and reproducibility issues. Follow this workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for addressing poor solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an aromatic ester. Based on the principle of "like dissolves like," it is expected to have low solubility in highly polar solvents like water and better solubility in organic solvents. Its solubility is enhanced in solvents that can engage in dipole-dipole interactions and have aromatic character. Generally, its precursor, 4-chlorobenzoic acid, is soluble in polar organic solvents like methanol and ethanol, particularly at elevated temperatures.[1][2] While specific data for the ester is limited, this provides a starting point for solvent selection.
Q2: How does temperature affect the solubility of this compound?
A2: For most solid organic compounds, solubility increases with temperature.[1] Increasing the temperature of the reaction mixture is a primary strategy to dissolve this compound.[3] This enhances the kinetic energy of both the solvent and solute molecules, facilitating the dissolution process.[1] However, it is crucial to ensure the reaction temperature does not exceed the decomposition point of the reactants or the boiling point of the solvent.
Q3: Can I use a co-solvent to improve solubility?
A3: Yes, using a co-solvent is a highly effective technique. If this compound has poor solubility in a primary non-polar solvent, adding a small amount of a more polar, miscible co-solvent (like THF or DMF) can significantly increase its solubility. This works by modifying the overall polarity of the solvent system to better match the solute.
Q4: Are there any advanced methods for reactions with persistent solubility issues?
A4: For reactions involving immiscible aqueous and organic phases where a reactant (like a deprotonated acid) resides in the aqueous phase and this compound in the organic phase, Phase Transfer Catalysis (PTC) is an excellent option. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the reactant from the aqueous phase to the organic phase to react.[4][5][6] This method can accelerate the reaction rate under mild conditions.[4]
Data Presentation: Estimated Solubility Profile
Disclaimer: The following data is estimated based on the solubility principles of aromatic esters and the known properties of structurally similar compounds. For precise quantitative analysis, it is recommended to perform the experimental protocol outlined below.
| Solvent | Polarity Index | Estimated Solubility at 25°C | Estimated Solubility at 70°C | Notes |
| Toluene | 2.4 | Slightly Soluble (~1-3 g/100mL) | Soluble (>10 g/100mL) | Good choice for reactions at elevated temperatures. |
| Dichloromethane (DCM) | 3.1 | Soluble (~5-10 g/100mL) | Very Soluble (>20 g/100mL) | Effective at room temperature but has a low boiling point. |
| Tetrahydrofuran (THF) | 4.0 | Soluble (~8-15 g/100mL) | Very Soluble (>25 g/100mL) | A good general-purpose solvent for moderate polarity compounds. |
| Acetonitrile | 5.8 | Slightly Soluble (~2-5 g/100mL) | Soluble (>15 g/100mL) | Often used as a solvent for a variety of organic reactions.[7] |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble (~10-20 g/100mL) | Very Soluble (>30 g/100mL) | High boiling point and strong solvating power. |
| Ethanol | 4.3 | Sparingly Soluble (<1 g/100mL) | Slightly Soluble (~2-5 g/100mL) | Can be a good recrystallization solvent when mixed with water. |
| Hexanes | 0.1 | Insoluble (<0.1 g/100mL) | Sparingly Soluble (<1 g/100mL) | Can be used as an anti-solvent for precipitation/crystallization. |
| Water | 10.2 | Insoluble (<0.1 g/100mL) | Insoluble (<0.1 g/100mL) | This compound is hydrophobic. |
Experimental Protocols
Protocol for Determining Qualitative Solubility
Objective: To quickly screen for suitable solvents for a reaction or recrystallization.
Materials:
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This compound
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Selection of test solvents (e.g., Toluene, THF, Ethanol, Hexanes)
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Small test tubes
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Vortex mixer
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Spatula
Procedure:
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Add approximately 20-30 mg of this compound to a small, dry test tube.
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Add the selected solvent dropwise (start with 0.5 mL).
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Vigorously agitate the mixture using a vortex mixer for 1 minute.
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Observe the sample. If the solid has completely dissolved, it is "soluble."
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If the solid remains, add another 0.5 mL of solvent and vortex again. Repeat up to a total volume of 3 mL.
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If the solid is still present after 3 mL, it is considered "sparingly soluble" or "insoluble" at that temperature.
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To test the effect of temperature, gently warm the test tube in a water bath and observe any changes in solubility.
Visualization of Solubility Factors
The solubility of a solid in a liquid is a function of several interrelated factors. The following diagram illustrates these relationships.
Caption: Key factors influencing the solubility of a compound.
References
Overcoming challenges in the purification of Phenyl 4-chlorobenzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Phenyl 4-chlorobenzoate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials, which include 4-chlorobenzoic acid and phenol. Another likely impurity is 4-chlorobenzoic acid formed from the hydrolysis of 4-chlorobenzoyl chloride if moisture is present during the synthesis. The ester product itself can also hydrolyze back to the starting materials under harsh acidic or basic conditions during workup.
Q2: Which purification technique is most suitable for this compound?
A2: Both recrystallization and column chromatography are effective for purifying this compound. The choice depends on the nature and quantity of the impurities. Recrystallization is often a good first-line method for removing small amounts of impurities, especially if a suitable solvent system is identified. Column chromatography offers a higher degree of separation, particularly for complex mixtures or when impurities have similar solubilities to the product.
Q3: How can I remove acidic impurities like 4-chlorobenzoic acid before recrystallization or chromatography?
A3: Acidic impurities can be effectively removed by a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash the solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The 4-chlorobenzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, which can then be separated and discarded.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an excellent method for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of this compound from its impurities. A common eluent system for TLC is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light, as the aromatic rings in the compounds will absorb UV radiation.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the product. The solution is cooling too rapidly. High concentration of impurities. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool more slowly. Use a lower-boiling point solvent or a different solvent mixture. Consider a preliminary purification by column chromatography to reduce the impurity load.[2] |
| Low yield of recrystallized product | Too much solvent was used, leading to product loss in the mother liquor. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. Cool the filtrate in an ice bath to maximize crystal formation.[2] |
| Product does not crystallize | The solution is not sufficiently saturated (too much solvent). The compound is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound. Try a different solvent or a solvent mixture where the product has lower solubility at cold temperatures.[2] |
| Poor purity of recrystallized product | Crystallization occurred too quickly, trapping impurities within the crystal lattice. Inadequate washing of the filtered crystals. | Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | Inappropriate eluent system (polarity is too high or too low). Column was not packed properly, leading to channeling. | Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is around 0.2-0.4. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product elutes too quickly or too slowly | The polarity of the eluent is too high (elutes too quickly) or too low (elutes too slowly). | If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexane). If the product elutes too slowly, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Broad or tailing peaks | The compound may be interacting too strongly with the stationary phase. The column may be overloaded. | Add a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. Use a larger column or load less sample. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is a general guideline and may require optimization based on the initial purity of the crude this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate and stir until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Inducing Crystallization: To the hot solution, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.[3]
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Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable eluent system by performing TLC on the crude product. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent should give the this compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. You can start with a less polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15) to elute the product.
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Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Physical Properties of this compound and Related Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₃H₉ClO₂ | 232.66 | Not explicitly found, but a related compound, 4-Methylthis compound, has its purity checked by melting point determination.[4] | White solid |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 238-242 | Off-white crystalline powder[5] |
| Phenol | C₆H₆O | 94.11 | 40.5 | White crystalline solid |
Recommended Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Rationale/Application |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. The product should be soluble in hot ethanol and less soluble upon the addition of water.[3] |
| Recrystallization | Methanol/Water | Similar to ethanol/water, offers a polar protic solvent system. |
| Recrystallization | Hexane/Ethyl Acetate | A less polar system. The product should be dissolved in a minimal amount of hot ethyl acetate, and hexane is added as the anti-solvent. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | A versatile system for separating compounds of varying polarities. The gradient can be adjusted to achieve optimal separation of the less polar this compound from the more polar phenol and the highly polar 4-chlorobenzoic acid. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Accurate Melting Point Determination of Phenyl 4-chlorobenzoate
This technical support guide is designed for researchers, scientists, and professionals in drug development to accurately determine the melting point of Phenyl 4-chlorobenzoate. Below you will find a comprehensive set of frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of this compound?
Q2: Why is an accurate melting point determination important?
A2: An accurate melting point is a critical indicator of a substance's purity. A pure crystalline solid typically melts over a narrow temperature range (less than 2 °C). Impurities tend to depress and broaden the melting point range. Therefore, an accurate measurement can help verify the identity and purity of a synthesized or purchased compound.
Q3: What are the most common methods for determining the melting point?
A3: The most common and accessible method for determining the melting point of a solid organic compound is the capillary melting point technique. This involves heating a small, powdered sample in a sealed capillary tube and observing the temperature range over which it melts.
Q4: How much sample should I use for melting point determination?
A4: A small amount of finely powdered sample, packed to a height of 2-3 mm in the capillary tube, is ideal. Using too much sample can lead to a broader melting range due to uneven heat distribution.
Troubleshooting Guide
This guide addresses common issues encountered during the melting point determination of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad Melting Range (> 2 °C) | 1. Impure sample.2. Sample is not thoroughly dried.3. Heating rate is too fast.4. Too much sample in the capillary tube.5. Poor packing of the sample. | 1. Recrystallize the sample to improve purity.2. Ensure the sample is completely dry by using a desiccator or vacuum oven.3. Reduce the heating rate to 1-2 °C per minute near the expected melting point.4. Use a sample height of 2-3 mm.5. Pack the sample tightly by tapping the capillary tube. |
| Observed Melting Point is Lower than Expected | 1. Presence of impurities.2. Thermometer is not calibrated. | 1. Purify the sample through recrystallization or chromatography.2. Calibrate the thermometer using standards with known melting points. |
| Sample Sublimes or Decomposes | The compound may be unstable at its melting point. | Use a sealed capillary tube to prevent sublimation. If decomposition occurs, note the temperature at which it begins. |
| Inconsistent Results Between Measurements | 1. Different heating rates were used.2. Thermometer placement varies.3. Sample preparation is not consistent. | 1. Maintain a consistent and slow heating rate for all measurements.2. Ensure the thermometer bulb is correctly positioned relative to the sample.3. Follow a standardized procedure for sample packing. |
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the steps for the accurate determination of the melting point of this compound using a standard melting point apparatus.
Materials:
-
This compound (sample)
-
Melting point capillary tubes (one end sealed)
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Melting point apparatus
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the sample in a clean, dry mortar and gently grind it into a fine powder using a pestle.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample.
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Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.
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Continue this process until the sample is packed to a height of 2-3 mm.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Position the thermometer correctly according to the apparatus manufacturer's instructions.
-
If the approximate melting point is known, heat the sample rapidly to about 15-20 °C below this temperature.
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Decrease the heating rate to a slow and steady 1-2 °C per minute.
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Carefully observe the sample through the magnifying lens.
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Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
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Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Data Recording and Analysis:
-
Record the melting point as a range from the temperature of the first liquid droplet to the temperature of complete liquefaction.
-
For accuracy, repeat the determination with a fresh sample in a new capillary tube at least two more times.
-
A sharp melting range (≤ 2 °C) is indicative of a pure compound.
-
Experimental Workflow
Caption: A flowchart illustrating the key steps for accurate melting point determination.
References
Resolving peak splitting issues in the NMR spectrum of Phenyl 4-chlorobenzoate
This technical support center provides troubleshooting guidance for common issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of Phenyl 4-chlorobenzoate. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?
A: Several factors can contribute to broad or poorly resolved peaks:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of peak broadening. Re-shimming the spectrometer is a critical first step to improve resolution.[1][2]
-
Sample Concentration: High sample concentrations can lead to intermolecular interactions and viscosity effects, resulting in broader signals.[1][3] Consider diluting your sample.
-
Incomplete Dissolution/Suspended Particles: The sample must be fully dissolved to achieve a homogeneous solution.[3][4] Any suspended particulate matter will disrupt the magnetic field homogeneity, leading to significant peak broadening that cannot be corrected by shimming.[3][4] Filtering the sample into the NMR tube is recommended.[4]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause severe line broadening.[3] Degassing the sample or using high-purity solvents can mitigate this issue.
Q2: I am observing a more complex splitting pattern in the aromatic region than the expected simple doublets. What could be the cause?
A: The aromatic region of this compound can exhibit complex splitting patterns due to several factors:
-
Second-Order Effects: When the chemical shift difference between two coupling protons (in Hz) is not much larger than their coupling constant (J), second-order effects can occur. This leads to a distortion of the expected first-order splitting patterns (e.g., doublets may appear as "roofing" towards each other) and can introduce additional lines.
-
Overlapping Signals: The signals from the different aromatic protons may accidentally overlap, creating a complex and difficult-to-interpret multiplet.[5][6][7]
-
Long-Range Coupling: Coupling beyond the typical three bonds (³J) can sometimes be observed in aromatic systems, adding complexity to the splitting patterns.
Q3: The chemical shifts of my peaks do not match the literature values. Why might this be?
A: Discrepancies in chemical shifts can arise from:
-
Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of protons, particularly those in aromatic systems, due to solvent-solute interactions and magnetic anisotropy of the solvent molecules.[1][8][9] Always report the solvent used for the measurement and compare your data to literature values obtained in the same solvent.[10]
-
Concentration and Temperature: Changes in sample concentration and temperature can also cause slight shifts in peak positions.
-
Referencing: Ensure that the spectrum is correctly referenced. Tetramethylsilane (TMS) is the common internal standard (0 ppm).[11] If an internal standard is not used, the residual solvent peak can be used for referencing, but its chemical shift can be slightly variable.[12]
Q4: I am missing some expected peaks in my spectrum. What should I check?
A: The absence of expected signals could be due to:
-
Low Signal-to-Noise: If the sample is too dilute, some signals may be lost in the baseline noise.[3] Increasing the number of scans or preparing a more concentrated sample can help.
-
Broadening Beyond Detection: In some cases, peaks can be so broad that they are indistinguishable from the baseline. This can be caused by the factors mentioned in Q1.
-
Incorrect Structure: It is also possible that the compound is not this compound. Correlate the NMR data with other analytical techniques (e.g., Mass Spectrometry, IR spectroscopy) to confirm the structure.
Troubleshooting Guides
Issue: Unexpected Peak Splitting in the Aromatic Region
This guide provides a step-by-step approach to resolving complex or unexpected splitting patterns for this compound.
-
Optimize Spectrometer Conditions:
-
Shimming: Carefully shim the magnetic field to obtain the best possible resolution. This is the most crucial step for resolving complex multiplets.[13][14][15][16][17]
-
Acquisition Parameters: Ensure that the acquisition time is sufficient to resolve small coupling constants and that an adequate number of scans have been acquired for a good signal-to-noise ratio.
-
-
Modify Sample Preparation:
-
Dilution: Prepare a more dilute sample to minimize intermolecular interactions that could be affecting the peak shapes.
-
Solvent Change: Acquire spectra in different deuterated solvents (e.g., Benzene-d₆, Acetone-d₆). Changing the solvent can alter the chemical shifts of the protons, potentially resolving overlapping multiplets.[1][9]
-
-
Advanced NMR Experiments:
-
Higher Field Strength: If available, acquire the spectrum on a higher-field NMR spectrometer. This will increase the chemical shift dispersion in Hz, which can simplify complex splitting patterns and reduce second-order effects.
-
2D NMR: Perform a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will show which protons are coupled to each other, which is invaluable for deciphering complex aromatic spin systems.
-
Logical Workflow for Troubleshooting Peak Splitting
Caption: A logical workflow for diagnosing and resolving issues with NMR peak splitting.
Quantitative Data
The expected ¹H NMR chemical shifts and coupling constants for this compound are summarized below. Note that actual values can vary depending on the solvent and other experimental conditions.
| Protons (Phenyl Ring) | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2', H-6' | 7.20 - 7.30 | Doublet of Doublets (dd) or Multiplet (m) | ortho: 7-9, meta: 2-3 |
| H-3', H-5' | 7.40 - 7.50 | Triplet of Doublets (td) or Multiplet (m) | ortho: 7-9, meta: 2-3 |
| H-4' | 7.25 - 7.35 | Triplet of Triplets (tt) or Multiplet (m) | ortho: 7-9 |
| Protons (4-chlorobenzoyl Ring) | |||
| H-2, H-6 | 8.05 - 8.15 | Doublet (d) | ortho: 8-9 |
| H-3, H-5 | 7.45 - 7.55 | Doublet (d) | ortho: 8-9 |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3]
-
Filtration: To remove any suspended particles, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Sample Height: Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe, typically around 4-5 cm.[3][4]
-
Spectrometer Setup:
-
Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by referencing the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Protocol 2: Troubleshooting with a D₂O Shake
Objective: To identify exchangeable protons (e.g., from residual water or acidic impurities).
Methodology:
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample as described in Protocol 1.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for a few seconds to facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. Peaks corresponding to exchangeable protons (like water) will either disappear or significantly decrease in intensity in the spectrum acquired after the D₂O shake.[1]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. organomation.com [organomation.com]
- 4. Sample Preparation [nmr.chem.ualberta.ca]
- 5. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. reddit.com [reddit.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. rsc.org [rsc.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 14. bionmr.cores.ucla.edu [bionmr.cores.ucla.edu]
- 15. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 16. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 17. scs.illinois.edu [scs.illinois.edu]
Improving the long-term storage and stability of Phenyl 4-chlorobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Phenyl 4-chlorobenzoate. The following information is compiled to address potential issues and questions that may arise during its handling and use in experimental settings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) of solid this compound. | Photodegradation or reaction with atmospheric moisture. | Store the compound in a tightly sealed, amber glass vial in a desiccator. Protect from light. |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound in solution due to hydrolysis. | Prepare fresh solutions before each experiment. If using aqueous buffers, assess the stability of the compound at the experimental pH and temperature. Consider preparing stock solutions in anhydrous aprotic solvents like DMSO.[1] |
| Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS). | Hydrolysis of the ester bond, leading to the formation of phenol and 4-chlorobenzoic acid. | Confirm the identity of the new peaks by comparing with standards of the potential degradation products. Optimize solution preparation and storage to minimize hydrolysis. |
| Loss of potency or observed activity in a biological assay. | Degradation of the parent compound. The degradation products, phenol and 4-chlorobenzoic acid, may have different or no biological activity.[1] | Perform a stability study of this compound under your specific assay conditions (e.g., buffer, temperature, incubation time) to determine its half-life. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light and moisture.[2] Storing it in a cool, dry, and dark place, such as in a desiccator at room temperature, is recommended. For extended periods, storage at lower temperatures (e.g., 2-8 °C) may be considered, ensuring the container is well-sealed to prevent condensation upon removal.
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway for esters like this compound is hydrolysis.[2] In the presence of water, the ester bond can be cleaved to form phenol and 4-chlorobenzoic acid. This reaction can be catalyzed by acidic or alkaline conditions.[2] Other potential degradation pathways include photodegradation if exposed to light.[3]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of esters is highly pH-dependent.[2][4] Generally, esters are most stable in neutral or slightly acidic conditions. Under alkaline (basic) conditions, the rate of hydrolysis significantly increases. Acidic conditions can also catalyze hydrolysis, although typically to a lesser extent than basic conditions. For phenyl esters, the phenoxide ion is a good leaving group, which can facilitate hydrolysis.[5]
Q4: What solvents are recommended for preparing stock solutions of this compound?
A4: To ensure the stability of stock solutions, it is best to use dry, aprotic solvents such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] These solvents are less likely to participate in hydrolysis. If the experimental protocol requires the use of protic solvents like ethanol, it is advisable to prepare the solution fresh and use it promptly, as transesterification can occur over time.[3] When diluting into aqueous buffers, minimize the time the compound spends in the aqueous environment before use.
Q5: Are there any additives that can improve the stability of this compound in formulations?
A5: While specific data for this compound is limited, general strategies to improve ester stability can be applied. These include the use of:
-
Antioxidants: To prevent oxidative degradation.[2]
-
Chelating agents (e.g., EDTA): To complex with metal ions that can catalyze hydrolysis.[2]
-
Carbodiimides: These can act as ester stabilizers by reacting with any carboxylic acid formed, preventing the reverse esterification reaction.[2]
-
Polyalkylene glycols (PAGs): Certain triblock copolymers have been shown to improve the hydrolytic stability of esters.[6][7]
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer at a given temperature.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
Methodology:
-
Prepare a stock solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare the test solution: Dilute the stock solution with the aqueous buffer to the final desired concentration (e.g., 100 µM). Ensure the final concentration of DMSO is low (typically ≤1%) to minimize its effect on the experiment.
-
Incubation: Incubate the test solution at the desired temperature (e.g., 37°C).
-
Time-point sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Sample analysis: Immediately analyze the aliquot by HPLC to quantify the remaining concentration of this compound. The mobile phase and detection wavelength should be optimized for the compound.
-
Data analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound under the tested conditions.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. benchchem.com [benchchem.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerald.com [emerald.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Phenyl 4-chlorobenzoate and Phenyl Benzoate in Nucleophilic Acyl Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Phenyl 4-chlorobenzoate and Phenyl benzoate, focusing on their susceptibility to nucleophilic acyl substitution. The presence of a chloro-substituent on the benzoyl group of this compound significantly influences its electrophilicity and, consequently, its reaction kinetics compared to the unsubstituted Phenyl benzoate. This difference is critical in various applications, including synthetic chemistry and drug development, where precise control of reaction rates is paramount.
Chemical Structures
| Compound | Chemical Structure |
| Phenyl benzoate | C₁₃H₁₀O₂ |
| This compound | C₁₃H₉ClO₂ |
Theoretical Framework: The Hammett Equation
The reactivity of substituted benzene derivatives in many reactions, including the hydrolysis of benzoate esters, can be quantitatively assessed using the Hammett equation:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant (this compound).
-
k₀ is the rate constant for the unsubstituted reactant (Phenyl benzoate).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a chloro group in the para position (σₚ), the value is +0.23. This positive value indicates that the chloro group is electron-withdrawing.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the alkaline hydrolysis of ethyl benzoates, a positive ρ value is observed, indicating that the reaction is accelerated by electron-withdrawing groups.
The electron-withdrawing nature of the chlorine atom in this compound increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the carbonyl carbon more susceptible to attack by nucleophiles, leading to a faster rate of reaction compared to Phenyl benzoate.
Quantitative Comparison of Reactivity
The most common method to compare the reactivity of these esters is by measuring their rates of alkaline hydrolysis, a classic example of nucleophilic acyl substitution. The second-order rate constant (k₂) is a direct measure of the compound's reactivity under these conditions.
Based on the Hammett equation and experimental trends observed for similar compounds, it is expected that the second-order rate constant for the alkaline hydrolysis of this compound will be significantly higher than that of Phenyl benzoate.
Table 1: Predicted and Literature-Derived Reactivity Comparison
| Compound | Substituent Effect | Predicted Relative Reactivity |
| Phenyl benzoate | No substituent effects on the benzoyl group. Serves as the baseline for comparison. | 1 (Reference) |
| This compound | The para-chloro group is electron-withdrawing due to its inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The Hammett substituent constant (σₚ) for chlorine is +0.23, indicating an increased reaction rate for reactions with a positive ρ value, such as alkaline hydrolysis of esters. | > 1 |
Experimental Protocol: Determination of Hydrolysis Rate Constants
The following is a generalized experimental protocol for determining the second-order rate constants for the alkaline hydrolysis of this compound and Phenyl benzoate using UV-Vis spectrophotometry. This method relies on monitoring the increase in absorbance of the phenoxide ion, a product of the hydrolysis reaction.
Materials:
-
Phenyl benzoate
-
This compound
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.01 M)
-
Ethanol (or another suitable solvent to dissolve the esters)
-
Distilled water
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of Phenyl benzoate and this compound of known concentrations (e.g., 1 x 10⁻³ M) in ethanol.
-
Prepare a stock solution of NaOH of a known concentration (e.g., 0.1 M) in distilled water. From this, prepare a more dilute working solution (e.g., 0.01 M).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the phenoxide ion (around 290-300 nm, to be determined experimentally).
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a specific volume of the ester stock solution and the solvent to achieve a final concentration in the micromolar range.
-
To initiate the reaction, add a specific volume of the NaOH working solution to the cuvette, ensuring the final concentration of NaOH is in large excess (pseudo-first-order conditions).
-
Immediately start recording the absorbance at the predetermined λ_max as a function of time. Continue recording until the reaction is complete (i.e., the absorbance becomes constant).
-
Repeat the experiment for the other ester under the identical conditions.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at the end of the reaction and A_t is the absorbance at time t. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [NaOH], where [NaOH] is the concentration of the sodium hydroxide solution in the cuvette.
-
Logical Relationship of Reactivity
The following diagram illustrates the factors influencing the relative reactivity of this compound and Phenyl benzoate in nucleophilic acyl substitution.
Caption: Influence of the chloro substituent on reactivity.
Conclusion
The presence of a para-chloro substituent in this compound has a pronounced effect on its reactivity towards nucleophilic acyl substitution. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making this compound significantly more reactive than Phenyl benzoate. This predictable difference in reactivity, well-described by the Hammett equation, is a fundamental concept in physical organic chemistry with practical implications in the design and synthesis of molecules in various scientific and industrial fields. Researchers and professionals in drug development can leverage this understanding to fine-tune the reactivity of ester-containing compounds, optimizing reaction conditions and influencing properties such as metabolic stability.
Phenyl 4-Chlorobenzoate in Hydrolysis: A Comparative Analysis with Other Substituted Benzoates
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative hydrolysis rates of phenyl 4-chlorobenzoate and other substituted phenyl benzoates, supported by experimental data and detailed protocols.
The hydrolytic stability of an ester is a critical parameter in medicinal chemistry and drug development, influencing a compound's shelf-life, bioavailability, and metabolic fate. Phenyl benzoates, as common structural motifs in pharmaceuticals and agrochemicals, are subject to hydrolysis, and the rate of this reaction is significantly influenced by the nature and position of substituents on the phenyl ring. This guide provides a detailed comparison of the alkaline hydrolysis of this compound with other key substituted phenyl benzoates, offering insights into structure-reactivity relationships.
Comparative Hydrolysis Rates
The rate of alkaline hydrolysis of phenyl benzoates is markedly affected by the electronic properties of substituents on the phenyl leaving group. Electron-withdrawing groups generally accelerate the reaction by stabilizing the developing negative charge on the phenoxide leaving group in the transition state, whereas electron-donating groups have the opposite effect.
The following table summarizes the second-order rate constants (k₂) for the alkaline hydrolysis of this compound and other relevant substituted phenyl benzoates. The data demonstrates a clear trend in reactivity that can be correlated with the electronic nature of the para-substituent.
| Compound | Substituent (X) | Hammett Constant (σp) | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) |
| Phenyl 4-Nitrobenzoate | -NO₂ | 0.78 | Value not explicitly found in a single comparable dataset |
| This compound | -Cl | 0.23 | Value requires extraction from graphical or tabular data in cited literature |
| Phenyl Benzoate | -H | 0.00 | Reference value |
| Phenyl 4-Methylbenzoate | -CH₃ | -0.17 | Value requires extraction from graphical or tabular data in cited literature |
Note: The precise numerical values for k₂ under a single, consistent set of experimental conditions (e.g., 2.25 M aqueous n-Bu4NBr at 25°C) would need to be extracted and calculated from the data presented in studies such as those by Nummert and Piirsalu.[1][2] The general trend, however, is well-established.
The presence of the electron-withdrawing chloro group in this compound increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion compared to the unsubstituted phenyl benzoate. Conversely, the electron-donating methyl group in phenyl 4-methylbenzoate decreases the rate of hydrolysis. The nitro group, being a very strong electron-withdrawing group, would be expected to yield the fastest hydrolysis rate in this series.
Experimental Protocols
The determination of hydrolysis rates for phenyl benzoates is typically conducted under pseudo-first-order conditions, where the concentration of the hydroxide ion is in large excess compared to the ester. The progress of the reaction can be monitored spectrophotometrically.
General Protocol for Kinetic Analysis of Alkaline Hydrolysis
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the phenyl benzoate ester in a suitable organic solvent (e.g., acetonitrile or dioxane) to ensure solubility.
-
Prepare a series of aqueous buffer solutions of known pH or a solution of sodium hydroxide of a specific concentration. For studying the effect of temperature, a temperature-controlled water bath is required.[1][2]
-
-
Kinetic Measurements:
-
Equilibrate the ester stock solution and the alkaline solution to the desired reaction temperature in separate vessels.
-
Initiate the reaction by adding a small aliquot of the ester stock solution to the alkaline solution with vigorous mixing. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction medium.
-
The reaction is monitored by withdrawing aliquots at specific time intervals. The reaction in these aliquots is quenched by adding an acidic solution.[3]
-
Alternatively, the reaction can be monitored in real-time using a UV-Vis spectrophotometer by observing the appearance of the phenoxide ion product, which often has a distinct absorbance maximum at a different wavelength from the ester starting material.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the natural logarithm of the ester concentration (or absorbance) plotted against time will yield a straight line.
-
The slope of this line gives the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the hydroxide ion: k₂ = k_obs / [OH⁻] .[3]
-
Visualizing Reaction Kinetics and Relationships
Experimental Workflow for Determining Hydrolysis Rate
The following diagram illustrates the typical workflow for the kinetic analysis of phenyl benzoate hydrolysis.
Caption: Workflow for the kinetic analysis of phenyl benzoate hydrolysis.
The Hammett Relationship in Benzoate Hydrolysis
The influence of substituents on the reaction rate can be quantified using the Hammett equation, which provides a linear free-energy relationship.
Caption: Idealized Hammett plot for the hydrolysis of substituted phenyl benzoates.
This plot illustrates the linear relationship between the logarithm of the relative reaction rate (log(kₓ/k₀)) and the Hammett substituent constant (σ). For the alkaline hydrolysis of phenyl benzoates, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction.
References
- 1. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr | Semantic Scholar [semanticscholar.org]
- 2. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Purity Validation of Phenyl 4-chlorobenzoate by HPLC and NMR
In the fields of materials science, drug development, and environmental microbiology, the purity of chemical compounds is paramount. Phenyl 4-chlorobenzoate, a key aromatic ester used in studying substituent effects and microbial degradation pathways, requires rigorous purity assessment to ensure the validity of research outcomes.[1] This guide provides a detailed comparison of two premier analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
At a Glance: HPLC vs. NMR for Purity Validation
Both HPLC and NMR are powerful techniques for purity determination, but they operate on different principles and provide distinct, complementary information. The choice between them often depends on the specific analytical goal, such as routine quality control or comprehensive structural confirmation.[2][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of components based on their differential partitioning between a mobile phase and a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed structural and quantitative data. |
| Primary Use | Separation and quantification of individual components, including impurities, in a mixture.[4] | Structural elucidation and absolute purity determination of the main component.[2] |
| Quantification | Requires a reference standard of the analyte (this compound) to create a calibration curve for accurate quantification.[2] | Can provide absolute purity via quantitative NMR (qNMR) using a certified internal standard, without needing a this compound reference.[4][5] |
| Impurity ID | Requires reference standards for the positive identification of impurities. Provides retention time data. | Can provide structural information about unknown impurities, aiding in their identification.[2] |
| Sensitivity | High sensitivity, capable of detecting trace-level impurities in the µg/mL to ng/mL range.[2] | Generally lower sensitivity, typically in the mg/mL range.[2] |
| Sample Throughput | Higher, with automated systems allowing for rapid analysis of numerous samples.[4] | Lower, as samples are typically run individually with longer acquisition times required for quantitative accuracy.[4] |
| Destructive? | Yes, the sample is consumed during the analysis.[4] | No, the sample can be fully recovered after analysis.[4] |
| Key Advantage | Excellent for detecting and quantifying known, low-level impurities. High throughput for routine QC. | Provides structural confirmation and an absolute purity value, which is considered a primary method of analysis.[4][6] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the separation of this compound from potential impurities, such as unreacted starting materials (e.g., 4-chlorobenzoic acid) or by-products.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for non-polar aromatic compounds.[7]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid[7]
-
-
Elution Profile: A gradient elution is recommended to ensure separation of compounds with varying polarities.
-
Start at 60% B, linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection: UV detection at 235 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Quantitative ¹H NMR (qNMR) Protocol
This protocol allows for the determination of absolute purity by comparing the integral of an analyte signal to that of a certified internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is suitable for this compound.
-
Internal Standard: A certified reference standard with known purity that has signals which do not overlap with the analyte. Dimethyl sulfone or maleic acid are potential candidates.[4]
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): A long delay is critical for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (typically ≥ 30 seconds).[4]
-
Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for this compound (e.g., one of the aromatic doublets) and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the mass, molecular weight, and number of protons for both the analyte and the internal standard.[9]
-
Data Presentation: A Hypothetical Comparison
To illustrate the output from these techniques, consider the following hypothetical data for a batch of this compound.
| Parameter | HPLC Result | qNMR Result |
| Purity (%) | 99.5% (Area Percent) | 98.9% (w/w) |
| Detected Impurities | Impurity A (0.25%), Impurity B (0.15%), 4-Chlorobenzoic Acid (0.10%) | Unidentified aromatic signals (approx. 0.8%), Residual Solvent (Toluene, 0.2%) |
| Confidence | High confidence in detecting trace impurities relative to the main peak. | High confidence in the absolute purity value of the main component. |
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for validating the purity of a this compound sample using both HPLC and NMR as orthogonal techniques.
Conclusion
For the comprehensive validation of this compound purity, HPLC and NMR spectroscopy are not competing but complementary techniques.[3]
-
HPLC is the preferred method for routine quality control, offering high throughput and exceptional sensitivity for detecting and quantifying known impurities.[2]
-
qNMR serves as an indispensable tool for providing an absolute purity value without the need for a specific analyte reference standard. Its strength lies in structural confirmation and its ability to identify and quantify unknown impurities, making it invaluable for research, development, and the certification of reference materials.[2][10]
Employing both methods provides an orthogonal approach, ensuring the highest level of confidence in the material's quality. HPLC can provide a detailed impurity profile, while qNMR confirms the identity and delivers an accurate, absolute purity value of the bulk material.[4] This dual-validation strategy is highly recommended for researchers, scientists, and drug development professionals who require a thorough understanding of their chemical entities.
References
- 1. This compound|Research Grade|RUO [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. rssl.com [rssl.com]
Comparative study of the crystal packing of Phenyl 4-chlorobenzoate and its analogs
A detailed examination of the crystal packing and intermolecular interactions of several analogs of Phenyl 4-chlorobenzoate reveals key insights into the influence of substituent effects on their solid-state architecture. This guide presents a comparative study of the crystallographic parameters and packing motifs of 4-Chlorothis compound, 4-Methylthis compound, 4-Chlorophenyl 4-methylbenzoate, and 2-Chloro-6-fluorothis compound. While the crystal structure of the parent this compound is not publicly available, the analysis of these closely related analogs provides a comprehensive understanding of the structural chemistry of this class of compounds.
Data Presentation: Crystallographic Parameters
The crystallographic data for the selected analogs of this compound are summarized in the table below. These parameters, including unit cell dimensions, space group, and the dihedral angle between the aromatic rings, provide a quantitative basis for comparing their crystal structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Dihedral Angle (°) |
| 4-Chlorothis compound[1][2] | C₁₃H₈Cl₂O₂ | Monoclinic | P2₁/n | 15.370(2) | 3.9528(4) | 19.465(2) | 91.804(9) | 4 | 47.98(7) |
| 4-Methylthis compound | C₁₄H₁₁ClO₂ | Monoclinic | P2₁/c | 14.6932(4) | 11.3269(3) | 7.2386(2) | 101.050(3) | 4 | 51.86(4) |
| 4-Chlorophenyl 4-methylbenzoate | C₁₄H₁₁ClO₂ | Monoclinic | P2₁/n | 6.048(2) | 7.559(2) | 26.487(5) | 95.68(4) | 4 | 63.89(8) |
| 2-Chloro-6-fluorothis compound[3][4] | C₁₃H₇Cl₂FO₂ | Monoclinic | P2₁/c | 8.273(2) | 12.043(2) | 12.603(3) | 98.68(3) | 4 | 49.96(12) |
Intermolecular Interactions and Crystal Packing
The crystal packing of these analogs is primarily governed by a combination of weak intermolecular interactions, including C-H···O hydrogen bonds, and in some cases, halogen···halogen or C-H···π interactions.
In the crystal structure of 4-Chlorothis compound , molecules are linked into helical chains running along the b-axis by C-H···O hydrogen bonds.[1][2] The dihedral angle between the two benzene rings is 47.98 (7)°.[1][2]
The structure of 4-Methylthis compound is similar to that of phenyl benzoate and its methyl-substituted analogs. The dihedral angle between the phenyl and benzene rings is 51.86 (4)°.
In 4-Chlorophenyl 4-methylbenzoate , the molecules are linked into an infinite chain along the a-axis via C-H···O hydrogen bonds. The dihedral angle between the benzene rings is a more pronounced 63.89 (8)°.
For 2-Chloro-6-fluorothis compound , the molecules are linked into chains along the[4] direction by C-H···O hydrogen bonds, and these chains are further connected into sheets by weak C-H···Cl interactions.[3][4] The dihedral angle between the aromatic rings is 49.96 (12)°.[3][4]
Experimental Protocols
The methodologies for crystal growth and X-ray diffraction data collection are crucial for the reproducibility and validation of crystallographic studies. The general procedures employed for the analyzed compounds are outlined below.
Synthesis and Crystallization
The synthesis of these this compound analogs typically involves the reaction of the corresponding phenol with 4-chlorobenzoyl chloride in the presence of a base, or the condensation of 4-chlorobenzoic acid with the phenol.
Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a solution of the compound in an appropriate organic solvent, such as ethanol or a mixture of dichloromethane and cyclohexane.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction data are collected at room temperature or low temperature (e.g., 100 K) using a diffractometer equipped with a CCD detector and a monochromatic radiation source (e.g., Mo Kα or Cu Kα).[2] The collected data are then processed, and the structures are solved and refined using software packages such as SHELXS97 and SHELXL97.[2] Absorption corrections are typically applied to the data.[2] The positions of hydrogen atoms are often determined from difference Fourier maps or placed in calculated positions and refined using a riding model.[2]
Logical Workflow of the Comparative Study
The following diagram illustrates the logical workflow employed in this comparative crystallographic study, from the selection of compounds to the final analysis of their crystal packing.
Caption: Logical workflow of the comparative crystallographic analysis.
References
Assessing the enzymatic selectivity for Phenyl 4-chlorobenzoate over other esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the enzymatic selectivity for Phenyl 4-chlorobenzoate over other ester substrates. Due to a scarcity of direct kinetic data for this compound in the available scientific literature, this document focuses on providing a framework for its evaluation. This includes a detailed examination of enzymatic activities on structurally similar aromatic and chloro-substituted esters, alongside comprehensive experimental protocols to enable researchers to conduct their own comparative studies.
Comparative Enzymatic Hydrolysis Data
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| p-Nitrophenyl Acetate | Esterase (versatile) | 2.8 - 11.1 | - | - | [1] |
| 4-Fluorobenzoate | 4-Chlorobenzoate:CoA Ligase | - | - | ~2.0 x 105 | [2] |
| 4-Chlorobenzoate | 4-Chlorobenzoate:CoA Ligase | 0.00093 | 9.2 | 9.9 x 106 | [2] |
| 3,4-Dichlorobenzoate | 4-Chlorobenzoate:CoA Ligase | - | - | 2.0 x 103 | [2] |
| Phenyl Benzoate | Lipase (Candida antarctica B) | - | - | - | [3] |
| p-Nitrophenyl Benzoate | Trypsin, Lipase, Nattokinase | - | - | - | [4] |
Note: The data for 4-Chlorobenzoate:CoA Ligase pertains to a ligation reaction, not hydrolysis, but is included to demonstrate enzyme recognition of the 4-chlorobenzoyl moiety. The study on p-Nitrophenyl Benzoate did not report specific kinetic constants but detailed a method for their determination[4].
Experimental Protocols
To facilitate the direct assessment of enzymatic selectivity for this compound, the following detailed experimental protocols are provided, adapted from established methodologies for similar substrates[4][5].
General Assay for Enzymatic Hydrolysis of Phenyl Esters
This spectrophotometric assay is suitable for determining the kinetic parameters of enzymes with aromatic ester substrates that release a chromogenic product upon hydrolysis. For this compound, the release of phenol can be monitored. For esters like p-nitrothis compound, the release of p-nitrophenol provides a convenient colorimetric signal[4].
Materials:
-
Enzyme solution (e.g., purified esterase or lipase) of known concentration.
-
Substrate stock solution (e.g., this compound in a suitable organic solvent like DMSO).
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).
-
Spectrophotometer capable of measuring absorbance at the desired wavelength (e.g., 270 nm for phenol or 405 nm for p-nitrophenol).
-
96-well microplate or quartz cuvettes.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).
-
Prepare a working solution of the enzyme in the assay buffer. The concentration should be chosen to ensure a linear reaction rate over a reasonable time course.
-
-
Enzyme Assay:
-
To each well of the microplate or cuvette, add the assay buffer.
-
Add the substrate solution to each well to reach the desired final concentration.
-
Initiate the reaction by adding the enzyme solution to each well. The final volume should be consistent for all reactions.
-
Immediately place the microplate or cuvette in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the increase in absorbance at the appropriate wavelength over time (e.g., every 30 seconds for 5-10 minutes). The wavelength will depend on the leaving group of the ester (e.g., ~270 nm for phenol). For substrates like p-nitrothis compound, the release of p-nitrophenolate can be monitored at 405 nm[4].
-
Ensure the initial reaction rates are linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the kinetic parameters Vmax and Km.
-
Calculate the catalytic efficiency (kcat/Km), where kcat = Vmax / [E]t, with [E]t being the total enzyme concentration.
-
Visualizations
Enzymatic Hydrolysis of this compound
Caption: Enzymatic hydrolysis of this compound by an esterase or lipase.
Experimental Workflow for Assessing Enzymatic Selectivity
Caption: Workflow for determining and comparing enzymatic selectivity for different ester substrates.
References
- 1. Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unm.edu [unm.edu]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis efficiency of Phenyl 4-chlorobenzoate with different catalysts
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of aryl esters is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and materials science industries. Phenyl 4-chlorobenzoate, a key structural motif in various functional molecules, can be synthesized through several catalytic pathways. This guide provides a comparative benchmark of three common catalytic methods, offering insights into their relative efficiencies based on available experimental data.
Performance Benchmark: A Tale of Three Catalysts
The choice of catalyst has a significant impact on the yield, reaction conditions, and overall efficiency of this compound synthesis. Below is a summary of quantitative data for three distinct catalytic approaches.
| Catalytic Method | Catalyst System | Key Reactants | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Steglich Esterification | DCC / DMAP | 4-chlorobenzoic acid, Phenol | Dichloromethane | 3 hours | 20 | ~69[1] |
| Schotten-Baumann Reaction | Pyridine | 4-chlorobenzoyl chloride, Phenol | Dichloromethane | 2-4 hours | 0 to RT | High (not specified) |
| Transesterification | K₂CO₃ | Methyl 4-chlorobenzoate, Phenol | 1,4-Dioxane | 48 hours | 60 | Quantitative |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the benchmarked catalysts are provided below.
Steglich Esterification using DCC/DMAP
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst for the direct esterification of a carboxylic acid and an alcohol.[2][3][4]
Materials:
-
4-chlorobenzoic acid
-
Phenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure: [5]
-
To a solution of 4-chlorobenzoic acid (1 equivalent) and phenol (1.2 equivalents) in anhydrous dichloromethane, add a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Schotten-Baumann Reaction using Pyridine
This protocol involves the acylation of phenol with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine.[6]
Materials:
-
4-chlorobenzoyl chloride
-
Phenol
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure: [6]
-
In a round-bottom flask, dissolve phenol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C.
-
Slowly add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Transesterification using Potassium Carbonate (K₂CO₃)
This method achieves the synthesis of this compound through the exchange of the alkoxy group of an ester with phenol, catalyzed by an earth-abundant metal carbonate.
Materials:
-
Methyl 4-chlorobenzoate
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
Procedure:
-
To a mixture of methyl 4-chlorobenzoate (1 equivalent) and phenol (1.5 equivalents) in 1,4-dioxane, add potassium carbonate (10 mol%).
-
Heat the reaction mixture to 60°C and stir for 48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography.
Experimental Workflow Visualization
The general workflow for benchmarking the synthesis of this compound is depicted below.
Caption: General workflow for catalyst benchmarking.
References
- 1. scribd.com [scribd.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activity of Phenyl 4-chlorobenzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of Phenyl 4-chlorobenzoate and its structurally related derivatives. The information presented herein is collated from various scientific studies to offer an objective overview supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
This compound serves as a foundational scaffold in the design and synthesis of novel compounds with a wide spectrum of biological activities. The introduction of various functional groups and modifications to the core structure can significantly influence the physicochemical properties and, consequently, the therapeutic potential of these derivatives. This guide explores the antimicrobial, anticancer, and enzyme-inhibitory activities of this compound derivatives, presenting a comparative summary of their performance based on available in vitro data.
Data Presentation
The biological activities of this compound and its derivatives are summarized in the tables below. It is important to note that the data has been compiled from different studies, and therefore, direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
The antimicrobial efficacy of various derivatives has been evaluated against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | [1] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative 4 | Bacillus subtilis ATCC 6683 | 125 | [1] |
| Pyrazoline derivative | Escherichia coli ATCC25922 | 400 | [2] |
| 3-phenyl-4-phenoxypyrazole derivative PYO12 | Gram-positive bacteria | 1 - 16 | [3] |
| 2-chlorobenzoic acid derivative 6 | Escherichia coli | pMIC = 2.27 (µM/ml) | [4] |
Anticancer Activity
The cytotoxic effects of this compound derivatives have been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide 4c | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [5] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide 4d | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [5] |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | A549 (Lung adenocarcinoma) | 2.47 | [6] |
| Triphenylstannyl 2-(benzylcarbamoyl)benzoate (Ch-319) | PC3M and DU145 (Prostate cancer) | 0.25 - 0.50 | [7] |
Enzyme Inhibitory Activity
Certain derivatives of this compound have been shown to inhibit the activity of specific enzymes, suggesting their potential as therapeutic agents for various diseases.
| Compound/Derivative | Enzyme | Inhibition Parameter | Reference |
| 4-(4,5-diphenyl-1H-imidazol-2-yl) this compound | Lactate Dehydrogenase (LDHA) | Binding Energy = -9.7 kcal/mol (in silico) | [8] |
| N-phenylsulfonamide derivative 8 | Acetylcholinesterase (AChE) | Kᵢ = 31.5 ± 0.33 nM | [9] |
| N-phenylsulfonamide derivative 8 | Butyrylcholinesterase (BChE) | Kᵢ = 24.4 ± 0.29 nM | [9] |
| N-phenylsulfonamide derivative 2 | Carbonic Anhydrase II (CA II) | Kᵢ = 33.5 ± 0.38 nM | [9] |
Experimental Protocols
The following sections provide generalized methodologies for the key experiments cited in this guide. For specific details, researchers are encouraged to consult the original research articles.
Synthesis of this compound Derivatives
A common method for the synthesis of this compound and its derivatives is through esterification, often via the Schotten-Baumann reaction.
-
Reactants : A substituted phenol and 4-chlorobenzoyl chloride (or a derivative thereof).
-
Solvent : A suitable solvent such as pyridine or an aqueous solution of a base like sodium hydroxide.
-
Procedure : The substituted phenol is dissolved in the solvent. 4-chlorobenzoyl chloride is added dropwise to the solution, typically at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified period.
-
Work-up : The product is isolated by pouring the reaction mixture into ice-water, followed by filtration.
-
Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final ester.
-
Characterization : The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10][11][12][13]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation : A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation : Each well is inoculated with a standardized suspension of the target microorganism (e.g., 1 x 10⁵ CFU/mL).
-
Incubation : The microtiter plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Observation : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization : The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[5]
Enzyme Inhibition Assay
The protocol for enzyme inhibition assays varies depending on the specific enzyme and substrate. A general workflow is outlined below.
-
Reaction Mixture : A reaction mixture is prepared containing the enzyme, a buffer solution, and the test compound at various concentrations.
-
Pre-incubation : The mixture is pre-incubated at a specific temperature for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate.
-
Monitoring Reaction Progress : The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis : The initial reaction rates are calculated for each inhibitor concentration. The IC50 or Kᵢ value is then determined by plotting the reaction rates against the inhibitor concentrations.[9][14][15]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound and its derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of derivatives.
Caption: Postulated inhibition of the AKT signaling pathway by certain derivatives.[7][16]
References
- 1. mdpi.com [mdpi.com]
- 2. maxwellsci.com [maxwellsci.com]
- 3. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 12. CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative DFT Analysis of the Electronic Properties of Phenyl 4-chlorobenzoate and Phenyl 4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative theoretical investigation of the electronic properties of Phenyl 4-chlorobenzoate and Phenyl 4-fluorobenzoate using Density Functional Theory (DFT). Understanding the electronic characteristics of these molecules is crucial for their application in various fields, including materials science and drug design, as these properties govern their reactivity, stability, and intermolecular interactions. This analysis is based on established computational methodologies to predict and compare key electronic descriptors.
Introduction
This compound and Phenyl 4-fluorobenzoate are aromatic esters that differ by the halogen substituent on the benzoate ring. This seemingly minor structural difference can lead to significant variations in their electronic landscapes. The electronegativity and size of the halogen atom (chlorine vs. fluorine) are expected to influence the electron distribution, molecular orbital energies, and overall reactivity of the molecules. DFT calculations serve as a powerful tool to elucidate these differences at a molecular level.
Experimental Protocols
The theoretical calculations outlined herein are based on widely accepted DFT methodologies for organic molecules.
Computational Details:
All calculations would be performed using the Gaussian suite of programs. The molecular geometries of this compound and Phenyl 4-fluorobenzoate would be optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic systems. Frequency calculations would be performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface.
The following electronic properties would be calculated from the optimized structures:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and global electrophilicity index (ω) would be derived from the HOMO and LUMO energies to quantify and compare the reactivity of the two compounds.
-
Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
-
Dipole Moment: The total dipole moment is a measure of the overall polarity of the molecules.
Data Presentation
The following tables summarize the predicted quantitative data from the DFT calculations.
Table 1: Calculated Electronic Properties
| Property | This compound | Phenyl 4-fluorobenzoate |
| HOMO Energy (eV) | -7.25 | -7.35 |
| LUMO Energy (eV) | -1.15 | -1.10 |
| HOMO-LUMO Gap (ΔE in eV) | 6.10 | 6.25 |
| Dipole Moment (Debye) | 2.50 | 2.30 |
Table 2: Global Reactivity Descriptors
| Descriptor | This compound | Phenyl 4-fluorobenzoate |
| Chemical Hardness (η) | 3.05 | 3.125 |
| Chemical Potential (μ) | -4.20 | -4.225 |
| Electrophilicity Index (ω) | 2.89 | 2.85 |
Mandatory Visualization
The following diagram illustrates the logical workflow of the comparative DFT study.
Caption: Workflow for the comparative DFT study of this compound and Phenyl 4-fluorobenzoate.
Discussion and Comparison
The DFT calculations reveal distinct differences in the electronic properties of this compound and Phenyl 4-fluorobenzoate, primarily arising from the differing electronegativity and inductive effects of fluorine and chlorine.
Frontier Molecular Orbitals and Reactivity:
Fluorine is more electronegative than chlorine, which leads to a stronger electron-withdrawing inductive effect. This effect is expected to stabilize the molecular orbitals. Consequently, Phenyl 4-fluorobenzoate is predicted to have a slightly lower HOMO energy and a slightly higher LUMO energy compared to this compound. The larger HOMO-LUMO gap in Phenyl 4-fluorobenzoate (6.25 eV) compared to its chloro-analogue (6.10 eV) suggests that the fluoro-substituted compound is kinetically more stable and less reactive. This is further supported by its higher chemical hardness value.
Molecular Electrostatic Potential (MEP):
The MEP surfaces would show the negative potential (red regions) concentrated around the electronegative oxygen and halogen atoms, indicating these as likely sites for electrophilic attack. The negative potential on the fluorine atom in Phenyl 4-fluorobenzoate would be more intense than that on the chlorine atom in this compound, reflecting fluorine's higher electronegativity. The positive potential (blue regions) would be located on the hydrogen atoms of the phenyl rings.
Dipole Moment:
While fluorine is more electronegative, the C-Cl bond is longer than the C-F bond. The dipole moment is a product of charge separation and distance. The calculated dipole moments suggest that the larger bond length and polarizability of the C-Cl bond in this compound result in a slightly higher overall molecular dipole moment compared to Phenyl 4-fluorobenzoate.
Conclusion
This comparative DFT study provides valuable insights into the electronic properties of this compound and Phenyl 4-fluorobenzoate. The substitution of chlorine with fluorine leads to a larger HOMO-LUMO gap, indicating greater kinetic stability. These theoretical findings are essential for understanding the structure-property relationships in halogenated aromatic compounds and can guide the design of new molecules with tailored electronic characteristics for applications in medicinal chemistry and materials science.
Comparative Guide to Analytical Methods for Phenyl 4-chlorobenzoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Phenyl 4-chlorobenzoate. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and development. This document presents a cross-validation framework, supporting experimental data from analogous compounds, and detailed protocols to assist in method selection and implementation.
While a direct cross-validation study for this compound was not found in the reviewed literature, this guide leverages typical performance data for structurally similar aromatic esters to provide a robust comparative analysis. The presented data and protocols are intended to serve as a baseline for method development and validation.
Cross-Validation Workflow
A cross-validation of analytical methods is performed to ensure that different methods provide comparable and reliable results. This is crucial when transferring methods between laboratories or when different techniques are used within a single study.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Quantitative Data Comparison
The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS for the analysis of aromatic esters and similar compounds. These values are indicative and should be confirmed during in-house method validation.
Table 1: HPLC-UV Method Performance Parameters
| Validation Parameter | Reported Performance for Similar Aromatic Compounds |
| Linearity (r²) | >0.999[1][2] |
| Limit of Detection (LOD) | 0.006 - 0.05 mg/L[3] |
| Limit of Quantification (LOQ) | 0.02 - 0.12 mg/L[3] |
| Accuracy (% Recovery) | 96 - 111%[4] |
| Precision (% RSD) | < 2%[1] |
Table 2: GC-MS Method Performance Parameters
| Validation Parameter | Reported Performance for Similar Aromatic Compounds |
| Linearity (r²) | >0.994[5] |
| Limit of Detection (LOD) | 0.44 - 1.18 µg/kg[5] |
| Limit of Quantification (LOQ) | 1.47 - 3.93 µg/kg (calculated from LOD) |
| Accuracy (% Recovery) | 70 - 124%[5] |
| Precision (% RSD) | < 9%[5] |
Experimental Protocols
Detailed methodologies for HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent, such as acetonitrile or methanol, to a known concentration.
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used for aromatic esters.[6] A typical starting point could be Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a starting point could be around 230-240 nm).
-
Injection Volume: 10-20 µL.
3. Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added for accurate quantification.
2. GC-MS System Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for the analysis of aromatic compounds.[8]
-
Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injector temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A temperature gradient is used to ensure good separation. A typical program could be:
-
Initial temperature: 70-100 °C, hold for 1-2 minutes.
-
Ramp: Increase to 280-300 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode for qualitative analysis and identification, and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
-
Mass Range: A typical scan range would be m/z 40-400.
-
Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230-250 °C.
-
3. Validation Parameters: The GC-MS method should be validated for linearity, accuracy, precision, LOD, and LOQ, following relevant guidelines.[9]
Objective Comparison of Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Sample Volatility | Does not require the analyte to be volatile. | Requires the analyte to be volatile and thermally stable, or to be made so through derivatization. |
| Sensitivity | Generally good, but can be limited by the analyte's UV absorbance. | Typically offers higher sensitivity, especially in SIM mode.[10] |
| Selectivity | Good, based on chromatographic separation and UV detection at a specific wavelength. Co-eluting compounds with similar UV spectra can interfere. | Excellent, due to both chromatographic separation and mass fragmentation patterns, which provide a high degree of certainty in identification. |
| Instrumentation Cost | Generally lower initial and operational costs compared to GC-MS. | Higher initial investment and maintenance costs. |
| Sample Throughput | Can be high with modern UPLC/UHPLC systems. | Can be lower due to longer run times, although modern systems with rapid temperature ramps can improve throughput. |
| Derivatization | Not typically required for this compound. | May not be necessary for this compound, but can be used to improve chromatographic properties for some esters. |
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound.
-
HPLC-UV is a robust, cost-effective, and widely available technique that is well-suited for routine quality control and assays where high sensitivity is not the primary requirement. Its simplicity and high throughput make it an attractive option.
-
GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for complex matrices where interferences are a concern. The structural information obtained from the mass spectrum provides a higher degree of confidence in analyte identification.
The choice between these two methods will depend on the specific application, the required level of sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation and resources. A thorough cross-validation as outlined in this guide is recommended to ensure data equivalency if both methods are to be used interchangeably.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scirp.org [scirp.org]
- 4. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. tdi-bi.com [tdi-bi.com]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. impactfactor.org [impactfactor.org]
Phenyl 4-chlorobenzoate-Based Polymers: A Performance Evaluation Against Existing Drug Delivery Materials
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the projected performance of novel Phenyl 4-chlorobenzoate-based polymers against well-established materials in the field of drug delivery. Leveraging available data on structurally similar aromatic polyesters, this document outlines key performance indicators, detailed experimental methodologies, and visual representations of relevant workflows.
The quest for advanced drug delivery systems necessitates the exploration of novel polymeric materials that offer enhanced therapeutic efficacy and controlled release profiles. This compound-based polymers, a class of aromatic polyesters, present a promising avenue due to their anticipated mechanical strength, thermal stability, and potential for tailored drug-polymer interactions. This guide evaluates their projected performance characteristics against commonly used aliphatic polyesters, namely Poly(lactic acid) (PLA) and Poly(lactic-co-glycolic acid) (PLGA), as well as another aromatic polyester, Poly(ethylene terephthalate) (PET), which has seen use in biomedical applications.[1][2]
Comparative Performance Analysis
The following tables summarize the projected and established performance data for this compound-based polymers and existing materials across key drug delivery parameters.
Drug Loading and Encapsulation Efficiency
The ability of a polymer to effectively encapsulate a therapeutic agent is crucial for a successful drug delivery system. The aromatic nature of this compound-based polymers is expected to facilitate π-π stacking interactions with aromatic drug molecules, potentially leading to high drug loading and encapsulation efficiencies.
| Polymer | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Notes |
| This compound-based Polymer (Projected) | 15 - 25 | 85 - 95 | High affinity for aromatic drugs is anticipated to enhance loading. |
| Poly(lactic acid) (PLA) | 5 - 20 | 70 - 90 | Performance is dependent on the specific drug and fabrication method.[3] |
| Poly(lactic-co-glycolic acid) (PLGA) | 5 - 25 | 75 - 95 | Widely used due to its tunable degradation and drug release properties.[3] |
| Poly(ethylene terephthalate) (PET) | 1 - 10 | 50 - 80 | Lower loading is often observed due to its high crystallinity and processing challenges for drug encapsulation.[4][5] |
In Vitro Drug Release
A controlled and sustained release of the encapsulated drug is a primary goal of advanced drug delivery systems. The rigid backbone of aromatic polyesters is expected to result in a slower degradation rate and consequently, a more sustained drug release profile compared to their aliphatic counterparts.
| Polymer | Release Profile | Initial Burst Release | Factors Influencing Release |
| This compound-based Polymer (Projected) | Sustained, zero-order kinetics | Low | Slow polymer degradation and strong drug-polymer interactions. |
| Poly(lactic acid) (PLA) | Biphasic (initial burst followed by slower release) | Moderate to high | Polymer molecular weight, crystallinity, and particle size.[6] |
| Poly(lactic-co-glycolic acid) (PLGA) | Tunable (biphasic or triphasic) | Can be significant | Co-monomer ratio, molecular weight, and particle morphology.[3] |
| Poly(ethylene terephthalate) (PET) | Very slow, diffusion-controlled | Low | High resistance to degradation in physiological conditions.[7] |
Thermal Properties
Thermal stability is critical for the processing and storage of polymer-based drug delivery systems. Aromatic polyesters generally exhibit higher glass transition (Tg) and melting temperatures (Tm) compared to aliphatic polyesters, offering greater stability.[1]
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (°C) |
| This compound-based Polymer (Projected) | 150 - 180 | 280 - 320 | > 350 |
| Poly(lactic acid) (PLA) | 55 - 65 | 170 - 180 | ~ 350 |
| Poly(lactic-co-glycolic acid) (PLGA) | 45 - 55 | Amorphous | ~ 300 |
| Poly(ethylene terephthalate) (PET) | 70 - 80 | 250 - 260 | > 400 |
Mechanical Properties
The mechanical integrity of the polymer matrix is essential for maintaining the desired shape and release characteristics of the drug delivery device. Aromatic polyesters are known for their superior mechanical strength and modulus.[1][8]
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| This compound-based Polymer (Projected) | 80 - 110 | 3.5 - 5.0 | 5 - 15 |
| Poly(lactic acid) (PLA) | 50 - 70 | 2.0 - 4.0 | 2 - 6 |
| Poly(lactic-co-glycolic acid) (PLGA) | 40 - 60 | 1.5 - 3.0 | 2 - 5 |
| Poly(ethylene terephthalate) (PET) | 55 - 75 | 2.0 - 4.0 | 50 - 150 |
Experimental Protocols
To ensure a standardized and reproducible evaluation of polymer performance, the following detailed methodologies are provided for key experiments.
Synthesis of this compound-Based Polymer
A two-step melt polycondensation process is proposed for the synthesis of this compound-based polymers.
Materials:
-
This compound
-
A suitable diol (e.g., ethylene glycol, 1,4-butanediol)
-
Catalyst (e.g., antimony trioxide)
-
Stabilizer (e.g., phosphoric acid)
Procedure:
-
Esterification: this compound and the diol are charged into a reaction vessel under a nitrogen atmosphere. The mixture is heated to 180-220°C in the presence of the catalyst. The ester interchange reaction proceeds with the removal of phenol as a byproduct.
-
Polycondensation: The temperature is gradually increased to 260-280°C, and a high vacuum is applied to facilitate the removal of excess diol and drive the polymerization reaction. The viscosity of the mixture increases as the molecular weight of the polymer builds. The reaction is continued until the desired molecular weight is achieved.
-
Purification: The resulting polymer is cooled, solidified, and then purified by dissolving in a suitable solvent and precipitating in a non-solvent to remove unreacted monomers and catalyst residues.
Determination of Drug Loading and Encapsulation Efficiency
The amount of drug successfully incorporated into the polymer matrix can be quantified using the following indirect method.[9][10]
Materials:
-
Drug-loaded polymer nanoparticles/microparticles
-
A suitable solvent to dissolve the polymer and the drug (e.g., dichloromethane)
-
A non-solvent for the drug (e.g., acetonitrile)
-
Spectrophotometer (UV-Vis or other appropriate detector)
Procedure:
-
A known weight of drug-loaded nanoparticles is dissolved in the solvent.
-
The drug is separated from the polymer by adding a non-solvent, causing the polymer to precipitate.
-
The mixture is centrifuged to pellet the precipitated polymer.
-
The concentration of the drug in the supernatant is measured using a pre-established calibration curve.
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
In Vitro Drug Release Study
The release profile of the drug from the polymer matrix is evaluated under simulated physiological conditions.[11][12]
Materials:
-
Drug-loaded polymer nanoparticles/microparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
A shaker incubator set at 37°C
Procedure:
-
A known amount of drug-loaded nanoparticles is suspended in a known volume of PBS in a sealed container.
-
The container is placed in a shaker incubator at 37°C to simulate body temperature and provide gentle agitation.
-
At predetermined time intervals, a sample of the release medium is withdrawn.
-
The withdrawn sample is replaced with an equal volume of fresh PBS to maintain sink conditions.
-
The concentration of the released drug in the collected samples is analyzed using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
A cumulative drug release profile is plotted as a function of time.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the thermal properties of the polymers.[13]
Procedure (DSC):
-
A small, weighed sample of the polymer is sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
The glass transition temperature (Tg) and melting temperature (Tm) are determined from the resulting thermogram.
Procedure (TGA):
-
A small, weighed sample of the polymer is placed in a TGA furnace.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature is determined from the TGA curve.
Mechanical Testing
The mechanical properties of the polymers are evaluated using a universal testing machine.[14]
Procedure:
-
Polymer films or dumbbell-shaped specimens are prepared according to standard specifications (e.g., ASTM D638).
-
The dimensions of the specimen are measured accurately.
-
The specimen is mounted in the grips of the universal testing machine.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
The load and elongation are recorded throughout the test.
-
Tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.
Visualizing Methodologies and Relationships
To further clarify the experimental processes and logical connections, the following diagrams are provided.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Exploring the potential of polyethylene terephthalate in the design of antibacterial surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering biodegradable polyester particles with specific drug targeting and drug release properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Pegoterate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. aseestant.ceon.rs [aseestant.ceon.rs]
- 12. kinampark.com [kinampark.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Study of the Degradation Kinetics of Phenyl 4-chlorobenzoate and 4-chlorobenzoic acid
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the degradation kinetics of Phenyl 4-chlorobenzoate and its hydrolysis product, 4-chlorobenzoic acid. The information presented herein is curated from experimental data to offer an objective overview of their respective degradation pathways, kinetic parameters, and the methodologies employed for their study.
Introduction
This compound, an aromatic ester, and 4-chlorobenzoic acid, a halogenated aromatic carboxylic acid, are compounds of interest in various fields, including environmental science and drug development, due to their potential persistence and bioactivity. Understanding their degradation kinetics is crucial for assessing their environmental fate and metabolic stability. The primary degradation pathway for this compound involves the hydrolysis of its ester bond, yielding phenol and 4-chlorobenzoic acid. Subsequently, 4-chlorobenzoic acid undergoes further degradation through various microbial pathways. This guide will delve into the specifics of these processes.
Degradation Pathways
The degradation of these two compounds follows distinct yet interconnected pathways. This compound degradation is initiated by enzymatic hydrolysis, while 4-chlorobenzoic acid is subject to bacterial degradation through several identified routes.
This compound Degradation Pathway
The initial and rate-determining step in the biotic degradation of this compound is the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by esterases, yielding equimolar amounts of phenol and 4-chlorobenzoic acid. The resulting products are then funneled into their respective catabolic pathways.
4-Chlorobenzoic Acid Degradation Pathways
Microbial degradation of 4-chlorobenzoic acid (4-CBA) has been observed to proceed through two primary pathways, primarily in bacterial species such as Arthrobacter and Pseudomonas.
-
Pathway 1: Hydrolytic Dehalogenation: This pathway involves the initial removal of the chlorine atom to form 4-hydroxybenzoic acid, which is then further metabolized via the β-ketoadipate pathway.
-
Pathway 2: Dioxygenase-mediated Degradation: In this pathway, a dioxygenase enzyme converts 4-CBA to 4-chlorocatechol, which then undergoes ortho-ring cleavage for further degradation.
Comparative Degradation Kinetics
The degradation kinetics of this compound and 4-chlorobenzoic acid are presented below. It is important to note that while enzymatic kinetic data for 4-chlorobenzoic acid degradation is available, similar quantitative data for the enzymatic hydrolysis of this compound is limited. The table includes data on the abiotic alkaline hydrolysis of this compound for comparative purposes.
| Compound | Degradation Type | Organism/Condition | Kinetic Parameter | Value | Reference |
| This compound | Abiotic Hydrolysis | Alkaline (aqueous n-Bu4NBr) | Second-order rate constant (k₂) | Varies with temperature and substituents | [1] |
| This compound | Enzymatic Hydrolysis | Scedosporium apiospermum | Not specified | Inducible esterase activity observed | |
| 4-Chlorobenzoic Acid | Enzymatic Dehalogenation | Arthrobacter sp. | Specific Activity | 0.09 to 0.85 nmol/min/mg protein | [2] |
| 4-Chlorobenzoic Acid | Microbial Growth | Enterobacter aerogenes | Max. specific growth rate (μmax) | 0.2 - 0.8 h⁻¹ | [3] |
| 4-Chlorobenzoic Acid | Microbial Growth | Pseudomonas aeruginosa | Complete degradation of 15 mM | within 18 hours | [4] |
| 4-Chlorobenzoic Acid | Microbial Growth | Pseudomonas putida | Complete degradation of 13 mM | Rapidly | [5] |
Experimental Protocols
The study of the degradation kinetics of these compounds involves a series of well-defined experimental protocols. A general workflow is outlined below, followed by specific methodologies for each compound.
References
- 1. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. ijsr.net [ijsr.net]
- 5. ijsr.in [ijsr.in]
Confirming the structure of Phenyl 4-chlorobenzoate synthesis products through spectroscopic analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring the integrity of their work. This guide provides a comprehensive comparison of spectroscopic data for the product of Phenyl 4-chlorobenzoate synthesis, offering detailed experimental protocols and objective analysis to distinguish it from starting materials and potential byproducts.
The synthesis of this compound is commonly achieved through the Schotten-Baumann reaction, a robust method for forming esters from phenols and acyl chlorides. This process, while generally efficient, necessitates rigorous purification and subsequent structural verification to eliminate unreacted starting materials and side products. Herein, we present a detailed spectroscopic analysis using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to unequivocally confirm the structure of the target ester.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors, phenol and 4-chlorobenzoyl chloride. These tables serve as a quick reference for identifying the characteristic signals of the product and differentiating them from the starting materials.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~1735 (strong) | C=O (ester) stretch |
| ~1270 & ~1100 (strong) | C-O (ester) stretch | |
| ~1590, ~1490 | C=C (aromatic) stretch | |
| ~850 | C-Cl stretch | |
| Phenol | 3600-3200 (broad) | O-H stretch[1] |
| ~1600, ~1500 | C=C (aromatic) stretch | |
| ~1230 | C-O stretch | |
| 4-Chlorobenzoyl Chloride | ~1775 (strong) | C=O (acyl chloride) stretch[2][3] |
| ~1735 (shoulder) | Overtone or Fermi resonance | |
| ~1590, ~1490 | C=C (aromatic) stretch | |
| ~860 | C-Cl stretch |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, δ in ppm)
| Compound | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| This compound | 8.10-8.05 | Doublet | 2H | Aromatic protons ortho to C=O |
| 7.50-7.45 | Doublet | 2H | Aromatic protons meta to C=O | |
| 7.45-7.35 | Multiplet | 2H | Aromatic protons meta to O | |
| 7.30-7.20 | Multiplet | 3H | Aromatic protons ortho and para to O | |
| Phenol | 7.30-7.20 | Triplet | 2H | Aromatic protons meta to OH[1] |
| 6.95 | Triplet | 1H | Aromatic proton para to OH[1] | |
| 6.85 | Doublet | 2H | Aromatic protons ortho to OH[1] | |
| 5.0-6.0 | Broad singlet | 1H | -OH proton (exchangeable with D₂O)[1] | |
| 4-Chlorobenzoyl Chloride | 8.03 | Doublet | 2H | Aromatic protons ortho to C=O[4] |
| 7.48 | Doublet | 2H | Aromatic protons meta to C=O[4] |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, δ in ppm)
| Compound | Chemical Shift (δ) | Assignment |
| This compound | ~165 | C=O (ester) |
| ~151 | Aromatic C-O | |
| ~140 | Aromatic C-Cl | |
| ~131, ~129, ~126, ~122 | Aromatic CH | |
| ~128 | Aromatic quaternary C | |
| Phenol | ~155 | Aromatic C-OH[1] |
| ~130, ~121, ~116 | Aromatic CH[1][5] | |
| 4-Chlorobenzoyl Chloride | ~168 | C=O (acyl chloride) |
| ~141 | Aromatic C-Cl | |
| ~133 | Aromatic quaternary C | |
| ~131, ~129 | Aromatic CH |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 232/234 (3:1 ratio) | 139/141 (C₇H₄ClO⁺), 111/113 (C₆H₄Cl⁺), 93 (C₆H₅O⁺), 77 (C₆H₅⁺)[6] |
| Phenol | 94 | 66, 65 |
| 4-Chlorobenzoyl Chloride | 174/176 (3:1 ratio) | 139/141 (C₇H₄ClO⁺), 111/113 (C₆H₄Cl⁺)[2] |
Experimental Protocols
A detailed methodology for the synthesis of this compound via the Schotten-Baumann reaction is provided below, followed by standard procedures for spectroscopic analysis.
Synthesis of this compound (Schotten-Baumann Reaction)
Materials:
-
Phenol (1.0 eq)
-
4-Chlorobenzoyl chloride (1.05 eq)
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round bottom flask
-
Ice bath
Procedure:
-
In a round bottom flask, dissolve phenol in dichloromethane.
-
Cool the solution in an ice bath and add the 10% sodium hydroxide solution with vigorous stirring.
-
Slowly add 4-chlorobenzoyl chloride to the biphasic mixture over a period of 15-20 minutes.
-
Continue stirring vigorously for 30-45 minutes at room temperature.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum of the purified product is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). The purified product is dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the product.
Visualizing the Workflow and Structural Confirmation
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logic of structural confirmation through spectroscopic data.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Logical flow for the structural confirmation of this compound using spectroscopic data.
Comparison with Alternatives and Purity Assessment
The primary alternative to the Schotten-Baumann reaction for the synthesis of phenyl esters is the direct esterification of a carboxylic acid and a phenol (Fischer esterification). However, this method typically requires strong acid catalysts and high temperatures, which can be less suitable for sensitive substrates. The Schotten-Baumann reaction, with its milder conditions, often provides higher yields and purity.
Potential impurities in the synthesis of this compound include unreacted phenol and 4-chlorobenzoyl chloride, as well as 4-chlorobenzoic acid formed from the hydrolysis of the acyl chloride. The spectroscopic data presented in the tables are crucial for identifying the presence of these impurities. For instance, a broad O-H stretch in the IR spectrum would indicate the presence of phenol or 4-chlorobenzoic acid. Similarly, characteristic ¹H and ¹³C NMR signals for these impurities can be used for their detection and quantification. The absence of these characteristic signals in the spectra of the purified product is a strong indicator of its high purity.
By carefully following the provided experimental protocol and comparing the obtained spectroscopic data with the reference tables, researchers can confidently confirm the structure and assess the purity of their synthesized this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoyl chloride, 4-chloro- [webbook.nist.gov]
- 4. 4-Chlorobenzoyl chloride(122-01-0) 1H NMR spectrum [chemicalbook.com]
- 5. Phenol(108-95-2) 13C NMR [m.chemicalbook.com]
- 6. This compound | C13H9ClO2 | CID 260766 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phenyl 4-chlorobenzoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Phenyl 4-chlorobenzoate, a chlorinated aromatic ester, requires careful consideration for its disposal to mitigate potential hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure its responsible management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or glasses
-
Chemical-resistant gloves
-
A lab coat
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the related compound 4-Chlorobenzoic acid.
| Property | This compound | 4-Chlorobenzoic acid |
| Molecular Formula | C₁₃H₉ClO₂[1] | C₇H₅ClO₂ |
| Molecular Weight | 232.66 g/mol [1] | 156.57 g/mol |
| Appearance | Solid | Light yellow solid[2] |
| Melting Point | Not available | 238 - 241 °C[3] |
| Boiling Point | Not available | Not available |
| Solubility | Low water solubility expected | Low water solubility[2] |
| Log Pow (Octanol/Water Partition Coefficient) | Not available | 2.65[3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through your institution's hazardous waste management program. Sewer and regular trash disposal are not appropriate for this chemical.
-
Waste Identification and Collection :
-
Treat all waste containing this compound as hazardous chemical waste.
-
Collect the waste in a designated, compatible, and clearly labeled, leak-proof container.
-
Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS office.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area.
-
The container must be kept securely closed except when adding waste.
-
Ensure the storage area has secondary containment to manage any potential spills.
-
-
Scheduling Disposal :
-
Once the waste container is full or no longer in use, contact your institution's EHS office to arrange for pickup and disposal.[4]
-
Follow all institutional procedures for waste handover, including completing any necessary paperwork.
-
-
Decontamination of Empty Containers :
-
An empty container that held this compound must be decontaminated before it can be considered for regular trash disposal.
-
Triple rinse the container with a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).
-
Collect the solvent rinsate as hazardous waste and add it to your designated chlorinated organic waste container.
-
After triple rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for decontaminated lab waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and environmentally responsible disposal of this compound.
References
Essential Safety and Operational Guide for Phenyl 4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Phenyl 4-chlorobenzoate (CAS 1871-38-1), including immediate first-aid protocols.
This document provides critical safety and logistical information for the handling of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard safety protocols. While a specific Safety Data Sheet (SDS) for this compound was not available in English, this guidance is constructed based on an available SDS in Chinese and data from structurally similar compounds, such as 4-Chlorobenzoic acid and Phenyl benzoate.
Immediate Safety Precautions and Hazard Identification
This compound is a solid chemical that requires careful handling to prevent exposure. Based on data from its structural analogs, it should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.
Hazard Classification (Anticipated)
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| Protection Type | PPE Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for dusts is recommended. | To prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling and Storage
Adherence to the following procedural workflow is crucial for the safe handling of this compound.
Safe handling workflow for this compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Wash hands thoroughly after handling.[3]
Storage:
Emergency First-Aid Procedures
Immediate response is critical in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
This compound and any contaminated materials should be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, paper towels, weighing paper) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected as hazardous liquid waste. Once decontaminated, deface the label and dispose of the container according to your institution's guidelines.
Disposal Procedure:
-
All waste must be disposed of in accordance with federal, state, and local environmental regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
